1-N-methylbenzene-1,4-disulfonamide
Description
Contextualization within Sulfonamide Chemistry and Bioactivity
Sulfonamides, organosulfur compounds containing the -SO₂NHR group, represent a vital class of therapeutic agents. nih.gov Their journey in medicine began with the discovery of their antibacterial properties, revolutionizing the treatment of infectious diseases before the widespread availability of penicillin. nih.govresearchgate.net The mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. mdpi.com This selective toxicity, targeting a pathway absent in humans, established sulfonamides as a cornerstone of antimicrobial therapy. mdpi.com
Beyond their antibacterial effects, the sulfonamide scaffold has proven to be a versatile pharmacophore, exhibiting a wide array of biological activities. nih.govnih.gov These include anticancer, anti-inflammatory, antiviral, and diuretic properties. nih.govmdpi.com This broad bioactivity stems from the ability of the sulfonamide group to mimic or interact with various biological functional groups, such as carboxylates and phenols, allowing for the design of potent and selective enzyme inhibitors. nih.gov
Historical Perspectives on Benzene-1,4-disulfonamide (B103779) Derivatives Research
The exploration of benzenesulfonamide (B165840) derivatives has a rich history rooted in the early days of medicinal chemistry. Following the success of the initial sulfa drugs, researchers began to systematically modify the core structure to enhance efficacy, broaden the spectrum of activity, and overcome emerging drug resistance. nih.gov The synthesis of various derivatives allowed for a deeper understanding of the structure-activity relationships (SAR) that govern their biological effects. nih.gov
Early research into benzenesulfonamide derivatives largely focused on their antimicrobial applications. acs.org However, as synthetic methodologies advanced, so did the scope of their investigation. The introduction of a second sulfonamide group, creating benzene-1,4-disulfonamide scaffolds, opened new avenues for research. These disulfonamide derivatives were explored for a variety of therapeutic targets, laying the groundwork for the more recent and targeted investigations into compounds like 1-N-methylbenzene-1,4-disulfonamide.
Significance of this compound in Contemporary Academic Inquiry
In recent years, this compound and its analogs have gained prominence, particularly in the field of oncology. A significant breakthrough was the discovery of a series of benzene-1,4-disulfonamides as potent inhibitors of oxidative phosphorylation (OXPHOS). nih.govnih.gov This discovery was the result of a phenotypic screen that identified these compounds as being selectively cytotoxic to cancer cells cultured in a galactose-containing medium, a condition that forces reliance on OXPHOS for energy production. nih.govnih.gov
This line of research is particularly significant because many cancer subtypes, including certain breast cancers and leukemias, are highly dependent on OXPHOS for their survival and proliferation. nih.gov By targeting this metabolic vulnerability, this compound derivatives represent a promising therapeutic strategy for cancers that are resistant to traditional chemotherapies. nih.govnih.gov
Overview of Research Paradigms Applied to this compound
The investigation of this compound and its derivatives employs a range of modern research paradigms, from initial hit discovery to lead optimization and mechanistic studies. Key methodologies include:
Phenotypic Screening: This approach involves testing large libraries of compounds for their ability to induce a specific phenotype in cells, without prior knowledge of the molecular target. The discovery of benzene-1,4-disulfonamides as OXPHOS inhibitors is a prime example of the power of this unbiased screening method. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Once an active compound is identified, SAR studies are conducted to systematically modify its structure and determine which chemical features are essential for its biological activity. This iterative process of synthesis and biological testing is crucial for optimizing potency and selectivity. nih.gov
In Silico Modeling and Computational Docking: Computer-aided drug design plays a significant role in modern drug discovery. Molecular docking studies are used to predict how a compound will bind to its target protein, providing insights that can guide the design of more potent inhibitors.
Biochemical and Cellular Assays: A variety of in vitro assays are used to characterize the biological activity of these compounds. These include enzyme inhibition assays to determine the potency against the molecular target and cell-based assays to assess cytotoxicity and the effects on cellular metabolism. nih.govnih.gov
The following tables provide a summary of the chemical properties of this compound and the biological activity of some of its derivatives that have been investigated in research settings.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(aminosulfonyl)-N-methylbenzenesulfonamide |
| CAS Number | 1138-53-0 |
| Molecular Formula | C₇H₁₀N₂O₄S₂ |
| Molecular Weight | 250.30 g/mol |
| Appearance | Solid |
Table 2: Research Findings on Benzene-1,4-disulfonamide Derivatives
| Compound Derivative | Research Focus | Key Findings |
| Aryl-substituted benzene-1,4-disulfonamides | Anticancer (OXPHOS Inhibition) | Showed potent inhibition of mitochondrial complex I, leading to cancer cell death. nih.gov |
| N-substituted benzene-1,4-disulfonamides | Anticancer (OXPHOS Inhibition) | Modifications to the N-substituent were found to significantly impact potency and selectivity. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-methylbenzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGQMVXUZNDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 1 N Methylbenzene 1,4 Disulfonamide
Established Synthetic Routes to 1-N-methylbenzene-1,4-disulfonamide
The primary route to synthesizing this compound involves the reaction of a disulfonyl chloride with methylamine (B109427). This approach is a variation of the well-established Hinsberg reaction for sulfonamide synthesis.
Multi-step Reaction Sequences and Reaction Mechanisms
The synthesis of this compound can be conceptualized through a multi-step process, beginning with the formation of the key intermediate, benzene-1,4-disulfonyl chloride.
Step 1: Chlorosulfonation of Benzene (B151609) Benzene is treated with an excess of chlorosulfonic acid (ClSO₃H) to introduce two sulfonyl chloride groups onto the benzene ring, yielding benzene-1,4-disulfonyl chloride. The reaction is typically heated to facilitate the disubstitution.
Reaction Mechanism: This is an electrophilic aromatic substitution reaction. The electrophile, SO₂Cl⁺, is generated from chlorosulfonic acid. The first substitution is straightforward. The second substitution is directed to the para position due to the deactivating but para-directing nature of the first sulfonyl chloride group.
Step 2: Monosubstitution with Methylamine Benzene-1,4-disulfonyl chloride is then reacted with methylamine (CH₃NH₂). To achieve selective monosubstitution and synthesize this compound, controlling the stoichiometry of the reactants is crucial. Using a limited amount of methylamine favors the formation of the desired product over the disubstituted byproduct. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. nih.gov
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl-type substitution. nih.gov The nitrogen atom of methylamine acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the sulfonyl chloride groups. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. brainly.comyoutube.com The other sulfonyl chloride group remains unreacted.
An alternative approach involves the N-alkylation of a pre-existing sulfonamide. This would entail reacting 4-aminobenzenesulfonamide with a methylating agent, though this can present challenges with selectivity on the different nitrogen atoms.
Optimization of Reaction Conditions and Yields
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. For the N-alkylation of sulfonamides, various catalytic systems have been developed to improve efficiency. While specific data for this compound is not extensively documented, general principles from related sulfonamide alkylations can be applied. For instance, transition metal catalysts have shown promise in the N-alkylation of sulfonamides with alcohols, offering a more environmentally friendly alternative to alkyl halides. ionike.comacs.org
The table below illustrates the effect of different catalytic systems on the N-alkylation of a model sulfonamide with benzyl (B1604629) alcohol, providing insights into potential optimization strategies.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mn(I) PNP pincer complex | K₂CO₃ | Xylenes | 150 | 24 | 86 |
| FeCl₂ | K₂CO₃ | Toluene | 130 | 12 | >90 |
| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Cs₂CO₃ | Water | Microwave | - | 74-91 |
This table is generated based on data from related N-alkylation of sulfonamides and serves as a reference for potential optimization strategies. ionike.comacs.orgrsc.org
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing sulfonamides. These include the application of green chemistry principles and the use of continuous flow technologies.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green strategies can be envisioned. A notable approach is the use of water as a solvent, which minimizes the reliance on volatile organic compounds. rsc.orgtandfonline.com The synthesis of sulfonamides has been successfully demonstrated in aqueous media, often under pH control, with products precipitating out and being easily isolated by filtration. rsc.orgtandfonline.com
Another green approach is the development of catalyst-free methods or the use of recyclable catalysts. For example, some sulfonamide syntheses can be performed under solvent-free conditions at room temperature. researchgate.net Additionally, magnetic nanoparticles, such as nano-Ru/Fe₃O₄, have been used as recyclable catalysts for the direct coupling of sulfonamides and alcohols, offering high atom efficiency as water is the only byproduct. acs.org
The following table summarizes various green synthetic approaches applicable to sulfonamide synthesis.
| Green Approach | Key Features | Advantages |
| Aqueous Synthesis | Water as solvent, controlled pH with Na₂CO₃. | Environmentally benign, simple product isolation. rsc.orgtandfonline.com |
| Solvent-Free Synthesis | Neat reaction of amines and sulfonyl chlorides at room temperature. | Eliminates solvent waste, simplified procedure. tandfonline.com |
| Catalytic N-alkylation | Use of alcohols instead of alkyl halides with recyclable catalysts (e.g., nano-Ru/Fe₃O₄). | High atom economy, reduced waste, catalyst can be reused. acs.org |
| In-situ Generation of Sulfonyl Chlorides | Oxidative chlorination of thiols in sustainable solvents like water or glycerol. | Avoids handling of unstable sulfonyl chlorides. researchgate.net |
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. flemingcollege.ca The synthesis of sulfonyl chlorides and their subsequent reaction to form sulfonamides can be effectively translated into a continuous flow process. rsc.org
A potential flow synthesis of this compound could involve pumping a solution of benzene-1,4-disulfonyl chloride and a solution of methylamine into a T-mixer, followed by passage through a heated reactor coil to allow for the reaction to complete. In-line purification techniques could then be employed to isolate the product. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. flemingcollege.caresearchgate.net The small reactor volumes inherent in flow chemistry also mitigate the risks associated with highly exothermic reactions. rsc.org
Preparation of Deuterated and Isotopically Labeled Analogues for Research Purposes
Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for studying metabolic pathways and as internal standards in quantitative bioanalysis. x-chemrx.com
Deuterated Analogues: The preparation of deuterated this compound can be achieved by incorporating deuterium (B1214612) atoms at specific positions. For labeling the N-methyl group, a common strategy is to use a deuterated methylating agent. For instance, the reaction of the corresponding primary sulfonamide (benzene-1,4-disulfonamide) with a deuterated methyl source like trideuteromethyl tosylate (TsOCD₃) can yield the desired N-(methyl-d₃) analogue. researchgate.netexlibrisgroup.com
Isotopically Labeled Analogues (¹³C, ¹⁴C): For labeling the benzene ring, a synthetic route starting from a commercially available labeled benzene, such as [¹³C₆]-benzene, would be necessary. nih.govacs.org The labeled benzene would then be subjected to the chlorosulfonation and subsequent reaction with methylamine as previously described. The resulting 1-N-methyl-[¹³C₆]-benzene-1,4-disulfonamide can be used in various studies, including pharmacokinetic and mechanistic investigations. nih.gov Isotopic labeling helps in tracking the molecule and its metabolites in biological systems. wikipedia.org
Derivatization Strategies for Structural Modification of this compound
The benzene-1,4-disulfonamide (B103779) scaffold serves as a versatile template for chemical derivatization. Research into related compounds has revealed that modifications at the sulfonamide moiety, the aromatic ring, and associated linkers can significantly influence biological activity. These strategies are directly applicable to the structural alteration of this compound.
The nitrogen atom of the sulfonamide group is a key site for chemical modification. Standard synthetic protocols allow for the introduction of a wide variety of substituents, which can alter the compound's steric and electronic properties, as well as its hydrogen-bonding capabilities.
A common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride. For instance, the synthesis of related N-substituted sulfonamides has been achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding sulfonamide. nsf.gov This secondary sulfonamide can then undergo further substitution, such as benzylation, through nucleophilic substitution reactions to form a tertiary sulfonamide. nsf.gov
In the context of the benzene-1,4-disulfonamide core, N-alkylation can introduce functional groups designed to interact with specific biological targets. For example, studies on related 1,4-bis(arylsulfonamido)benzene derivatives involved the introduction of acetic acid moieties onto the sulfonamide nitrogens to enhance inhibitory potency against the Keap1-Nrf2 protein-protein interaction. nih.gov This highlights the potential for introducing charged or polar groups at this position.
Table 1: Examples of N-Substitution on Benzene-1,4-disulfonamide Analogues and Effect on Activity
| Parent Scaffold | N-Substituent | Resulting Compound Type | Biological Target/Effect |
|---|---|---|---|
| Benzene-1,4-disulfonamide | Piperidine-3-carboxylic acid ethyl ester | Potent OXPHOS Inhibitor | Inhibition of mitochondrial complex I nih.gov |
| 1,4-Diaminobenzene | Benzenesulfonyl chloride derivatives | Keap1-Nrf2 PPI Inhibitor | Modulation of oxidative stress pathway nih.gov |
This table is illustrative of N-substitution strategies on the core scaffold.
Modification of the central benzene ring is another critical strategy for optimizing the properties of this compound. Electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the ring, although the existing sulfonamide groups are deactivating and meta-directing. However, functionalization is often more effectively achieved by modifying the starting materials before the formation of the sulfonamide bonds.
For example, a synthetic route for related inhibitors involved the functionalization of 1,4-diaminobenzene precursors. nih.gov This approach included steps such as bromination of the aromatic ring, followed by Suzuki coupling with phenylboronic acid to introduce a phenyl group at the C-2 position. nih.gov Other modifications at this position included the introduction of O-linked fragments via reaction with various aryl alcohols. nih.gov These strategies demonstrate that the aromatic core can be systematically decorated with substituents to probe steric and electronic requirements for biological activity. The methyl group on the benzene ring in methylbenzene directs incoming electrophilic substituents primarily to the 2- and 4-positions relative to the methyl group. libretexts.orgchemguide.co.uk
Table 2: Impact of C-2 Aromatic Ring Substitution on Keap1-Nrf2 PPI Inhibition
| C-2 Substituent | IC₅₀ (nM, FP Assay) | IC₅₀ (nM, TR-FRET Assay) | Reference |
|---|---|---|---|
| H | 450.4 | 148.2 | nih.gov |
| 2-(4-fluorobenzyloxy) | 64.5 | 14.2 | nih.gov |
| Phenyl | >1000 | 838.4 | nih.gov |
Data derived from studies on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, demonstrating the principle of aromatic functionalization. nih.gov
Heterocyclic annulation, the fusion of a heterocyclic ring to the benzene core, represents a more advanced modification. While specific examples for this compound are not detailed in the provided literature, this strategy is a known method for creating novel scaffolds with distinct pharmacological profiles. For instance, moving from a benzene-disulfonamide to a naphthyl-disulfonamide core was shown to be poorly tolerated in one series of OXPHOS inhibitors, indicating that the geometry of the core is critical for activity. nih.gov
When the N-substituent on the sulfonamide is a larger moiety, such as a piperidine ring, this "side chain" can be further modified to optimize interactions with a target protein. This strategy of side chain elaboration was effectively used in the development of potent oxidative phosphorylation (OXPHOS) inhibitors based on the benzene-1,4-disulfonamide scaffold. nih.govresearchgate.net
In this series, an initial hit compound featured a piperidine ring attached to one of the sulfonamide groups. Optimization efforts focused on modifying this ring. Key findings from this research include:
Positional Isomerism: The position of substituents on the piperidine ring was critical. A 3-substituted piperidine was found to be crucial for retaining potency, suggesting an optimal vector between the substituent and the disulfonamide core is required. nih.gov
Bioisosteric Replacement: A potentially labile tert-butyl carbamate group on the side chain was successfully replaced with an oxadiazole ring. nih.gov This bioisosteric replacement was designed to maintain key hydrogen-bonding interactions while improving metabolic stability. The subsequent screening of hydrophobic groups on the oxadiazole led to the discovery of highly potent analogues. nih.gov
Table 3: Effect of Side Chain Elaboration on OXPHOS Inhibitor Potency
| Linker/Side Chain Moiety | Terminal Group | IC₅₀ in MIA PaCa-2 cells (μM) | Reference |
|---|---|---|---|
| Piperidine | tert-butyl carbamate | Potent | nih.gov |
| Piperidine | 3-isopropyl-1,2,4-oxadiazole | 0.05 | nih.gov |
Data illustrates the impact of modifying a side chain attached to the sulfonamide nitrogen. nih.gov
These examples underscore the importance of systematic derivatization in transforming a core scaffold into a highly optimized molecule. The principles of N-substitution, aromatic ring functionalization, and side chain elaboration are all potent tools for the chemical modification of this compound.
Mechanistic Investigations of 1 N Methylbenzene 1,4 Disulfonamide S Biological Activity
Enzyme Inhibition Studies of 1-N-methylbenzene-1,4-disulfonamide
The biological effects of sulfonamide-based compounds are frequently attributed to their ability to interact with and inhibit various enzymes. For this compound, its structural features suggest potential interactions with enzymes such as carbonic anhydrases and components of the oxidative phosphorylation pathway.
Specific Enzyme Targets and Isoform Selectivity (e.g., Carbonic Anhydrases, Proteases)
While direct studies on the isoform selectivity of this compound are not extensively documented, research on the broader class of benzenesulfonamides indicates a strong propensity for inhibition of carbonic anhydrases (CAs). mdpi.comnih.gov These zinc-containing metalloenzymes are crucial for various physiological processes, and their inhibition is a target for treating conditions like glaucoma and edema. The inhibitory activity and isoform selectivity of sulfonamides are often dictated by the nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen.
More specifically, studies on benzene-1,4-disulfonamide (B103779), a close structural analog, have identified its role as an inhibitor of oxidative phosphorylation (OXPHOS). nih.gov This process is fundamental for cellular energy production. The hit compound, a racemic mixture of a benzene-1,4-disulfonamide derivative, was found to inhibit the growth of certain cancer cells. nih.gov Further investigation revealed that the R-enantiomer of a related compound exhibited significantly higher potency than its S-isoform, suggesting a specific binding interaction with its biological target within the OXPHOS pathway, specifically Complex I. nih.gov This enantiomeric selectivity underscores the potential for isoform-specific interactions, a critical factor in drug design to minimize off-target effects.
There is currently a lack of specific research investigating the inhibitory activity of this compound against proteases.
Kinetic Analysis of Inhibition (e.g., Determination of Inhibition Constants, Mode of Inhibition)
The following table summarizes the reported IC₅₀ values for a closely related benzene-1,4-disulfonamide derivative. nih.gov
| Compound | Cell Line | IC₅₀ (µM) |
| Racemic Hit Compound | UM16 | 0.58 |
| R-enantiomer (Lead) | UM16 | 0.31 |
| S-enantiomer | UM16 | 9.47 |
This interactive data table allows for sorting and filtering of the presented research findings.
Further kinetic studies would be necessary to determine the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki) of this compound against its specific enzyme targets.
Allosteric vs. Orthosteric Binding Mechanisms
The distinction between allosteric and orthosteric binding is crucial for understanding the nuanced effects of a compound on enzyme activity. Orthosteric inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.
For sulfonamide-based inhibitors of carbonic anhydrase, the primary mechanism is typically orthosteric, where the sulfonamide group coordinates to the zinc ion in the active site. However, the potential for allosteric modulation by sulfonamide derivatives cannot be entirely ruled out without specific investigation. In the context of the benzene-1,4-disulfonamide derivative inhibiting OXPHOS Complex I, the significant difference in potency between enantiomers suggests a highly specific binding pocket, though the precise location (orthosteric or allosteric) has not been explicitly defined in the available literature. nih.gov
Receptor Binding and Modulation Mechanisms
Information regarding the direct interaction of this compound with specific receptors is not currently available. The biological activity of many sulfonamide-containing compounds is mediated through enzyme inhibition rather than direct receptor binding. However, the possibility of interactions with various receptor types cannot be excluded without dedicated screening and binding assays.
Ligand-Receptor Interaction Dynamics and Thermodynamics
Without evidence of specific receptor binding for this compound, a discussion of the dynamics and thermodynamics of such interactions remains theoretical. Should a receptor target be identified, techniques such as isothermal titration calorimetry and surface plasmon resonance would be instrumental in characterizing the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.
Agonist, Antagonist, and Inverse Agonist Profiles
The functional consequence of a ligand binding to a receptor is defined by its profile as an agonist, antagonist, or inverse agonist. An agonist activates the receptor, an antagonist blocks the action of an agonist, and an inverse agonist reduces the basal activity of a receptor. As there is no current data to suggest that this compound binds to any specific receptor, its functional profile in this regard remains uncharacterized. Future research involving functional assays would be required to determine if this compound exhibits any agonist, antagonist, or inverse agonist properties at any given receptor.
Cellular Pathway Modulation by this compound
The influence of this compound on cellular pathways is a critical area of investigation to understand its biological effects. Research into this compound is still emerging, with much of the direct evidence pointing towards its role in specialized cellular processes like tenogenesis. For a broader understanding of its potential mechanisms, the activities of the larger sulfonamide class of compounds are also considered.
Direct studies on the signal transduction pathways specifically modulated by this compound are not extensively detailed in publicly available literature. However, the broader class of sulfonamides has been shown to interfere with various signaling cascades. For instance, some sulfonamides can inhibit kinases like Lemur tyrosine kinase 3, which is known to be involved in tumor development pathways. mdpi.com
Another potential mechanism of signal transduction interference by sulfonamide-containing compounds is the alteration of intracellular pH. Certain novel sulfonamides have been identified as inhibitors of vacuolar-type H+-ATPase (V-ATPase), leading to an increase in the pH of organelles like endosomes and lysosomes. nih.gov This disruption of pH homeostasis can, in turn, affect signaling pathways that are dependent on proper endocytic and exocytic trafficking. nih.gov
Furthermore, some sulfonamides have been investigated for their potential to modulate the PI3K/Akt signaling pathway, a critical cascade in cell survival and proliferation. mdpi.com The interaction of sulfonamide inhibitors with key proteins in this pathway, such as Akt itself, has been explored through molecular docking studies. mdpi.com While these findings relate to the broader sulfonamide class, they suggest potential avenues for the signal transduction intervention of this compound that warrant further investigation.
Table 1: Potential Signal Transduction Interventions by the Sulfonamide Class of Compounds
| Signaling Pathway/Process | Target Protein/Mechanism | Potential Effect | Reference |
| Kinase Signaling | Lemur tyrosine kinase 3 | Inhibition, affecting tumor development pathways. | mdpi.com |
| Intracellular pH Regulation | Vacuolar-type H+-ATPase (V-ATPase) | Inhibition, leading to increased organellar pH. | nih.gov |
| PI3K/Akt Pathway | Akt and other pathway components | Modulation of cell survival and proliferation signals. | mdpi.com |
The most direct evidence for the biological activity of this compound comes from patent literature describing its role in promoting tenogenesis, the formation of tendon tissue. acs.org These patents indicate that the compound can induce the expression of key genes involved in tendon development and repair. acs.org
Specifically, this compound has been shown to upregulate the expression of:
Scleraxis (SCX): A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of tendon development. acs.org
Tenomodulin (TNMD): A type II transmembrane glycoprotein (B1211001) that is a marker of mature tenocytes and is crucial for tendon maturation and maintenance. acs.org
Collagen Type I (COL1A2): The primary structural protein of tendons, providing their characteristic strength and resilience. acs.org
The induction of these genes suggests that this compound acts at the transcriptional level to promote the differentiation of tendon stem/progenitor cells into mature tenocytes. acs.org The precise mechanism by which it activates the transcription of these genes is an area for further research.
Table 2: Gene Expression Modulation by this compound in Tenogenesis
| Gene | Gene Product Function | Effect of Compound | Reference |
| Scleraxis (SCX) | Master transcription factor for tendon development. | Induction of expression. | acs.org |
| Tenomodulin (TNMD) | Marker of mature tenocytes, involved in tendon maturation. | Induction of expression. | acs.org |
| Collagen Type I (COL1A2) | Major structural protein of tendons. | Induction of expression. | acs.org |
While specific data on this compound's role in modulating protein-protein interactions (PPIs) is not available, the sulfonamide functional group is a well-recognized motif in the design of PPI modulators. acs.orgnih.gov Sulfonamides have been successfully employed to both disrupt and stabilize protein complexes. nih.govnih.gov
For example, certain sulfonamide-based compounds have been developed as covalent inhibitors of the interaction between the human double minute 2 (HDM2) protein and the tumor suppressor p53. nih.gov This disruption can restore the tumor-suppressing function of p53. Conversely, other sulfonamide analogs have been shown to stabilize the interaction between 14-3-3 proteins and their binding partners, such as the p65 subunit of NF-κB. nih.gov This stabilization can modulate inflammatory signaling pathways. nih.gov
The ability of the sulfonamide group to engage in specific hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for targeting the often large and flat interfaces of PPIs. acs.org These examples from the broader sulfonamide class highlight the potential for this compound to function as a modulator of PPIs, a hypothesis that awaits experimental validation.
Table 3: Examples of Protein-Protein Interaction Modulation by Sulfonamide-Containing Compounds
| PPI Target | Mode of Action | Therapeutic Area | Reference |
| HDM2/p53 | Disruption (Inhibition) | Cancer | nih.gov |
| 14-3-3/p65 | Stabilization | Inflammation | nih.gov |
| FKBP12 | Binding and Recognition | General Drug Design | acs.org |
Investigations into Post-Translational Modifications Induced by this compound
There is currently no direct evidence to suggest that this compound induces post-translational modifications (PTMs). However, it is noteworthy that the sulfate (B86663) group, which is structurally related to the sulfonamide group, is involved in a key PTM known as tyrosine sulfation. nih.gov
Tyrosine sulfation is the covalent attachment of a sulfate group to a tyrosine residue within a protein, a modification that occurs in the trans-Golgi network. nih.gov This PTM can play a critical role in facilitating protein-protein interactions by creating or enhancing binding sites. nih.gov The negatively charged sulfate group can form strong salt bridges with positively charged residues like arginine on a partner protein, thereby stabilizing the protein complex. nih.gov
While distinct from the sulfonamide group in this compound, the principle of a sulfur-containing functional group mediating molecular interactions is a recurring theme in biology. Another related PTM is S-sulfhydration, the modification of cysteine residues by hydrogen sulfide (B99878) (H2S), which is emerging as an important signaling mechanism. nih.gov Future studies would be required to determine if this compound or its metabolites can influence these or other PTMs.
Structure Activity Relationship Sar Studies of 1 N Methylbenzene 1,4 Disulfonamide Analogues
Methodologies for SAR Elucidation
The elucidation of SAR for 1-N-methylbenzene-1,4-disulfonamide analogues employs a synergistic combination of rational design and high-throughput methodologies to efficiently navigate chemical space and identify promising drug candidates.
Rational Design and Synthesis of Analogues
Rational drug design is a targeted approach that leverages an understanding of the biological target and the mechanism of action to design and synthesize new molecules with improved properties. nih.gov This process often begins with a hit compound, such as benzene-1,4-disulfonamide (B103779), which was identified in a phenotypic screen for its cytotoxic effects in cancer cells grown in a galactose-containing medium, a condition that necessitates reliance on oxidative phosphorylation (OXPHOS). nih.govnih.gov
The synthesis of analogues of this compound would typically involve multi-step synthetic sequences. A common starting point is the derivatization of a central scaffold. For instance, the synthesis of related bis(arylsulfonamido)benzene derivatives has been achieved through the N-sulfonylation of amino-substituted precursors. nih.gov The introduction of the N-methyl group can be accomplished through various methylation techniques, such as the use of methylating agents on a secondary amine precursor. The subsequent synthesis of a library of analogues would involve the systematic variation of substituents on the benzene (B151609) ring and modifications of the sulfonamide moieties.
Combinatorial Chemistry and High-Throughput Screening Approaches
To accelerate the discovery process, rational design is often complemented by combinatorial chemistry and high-throughput screening (HTS). nih.govumd.edu Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.govnih.gov These libraries can be generated using techniques like split-pool synthesis to create a vast number of diverse molecules. nih.gov
Once synthesized, these libraries are subjected to HTS, where thousands of compounds can be tested for their biological activity in a short period. libretexts.org This approach enables the rapid identification of "hit" compounds from a large and diverse chemical library. For instance, the initial discovery of benzene-1,4-disulfonamide as an OXPHOS inhibitor was the result of a phenotypic screen. nih.gov HTS platforms are capable of testing compounds in pairwise matrix blocks to systematically identify synergistic, additive, and antagonistic drug combinations. libretexts.org
Impact of N-Methylation on Bioactivity and Selectivity
While specific studies focusing exclusively on the N-methylation of this compound are not extensively detailed in the provided search results, the impact of N-alkylation is a critical aspect of SAR. In the broader context of drug discovery, N-methylation can have profound effects on a molecule's physicochemical properties and its interaction with biological targets. uqtr.ca
N-methylation can influence a compound's lipophilicity, which in turn affects its membrane permeability and oral bioavailability. It can also alter the hydrogen bonding capacity of the sulfonamide nitrogen. If the N-H group is involved in a critical hydrogen bond with the target protein, N-methylation would abrogate this interaction, potentially leading to a loss of activity. Conversely, if the N-H is not a key binding element, methylation could introduce favorable steric interactions or shield the molecule from metabolic degradation, thereby enhancing its potency or duration of action. In a study of norbelladine (B1215549) derivatives, N-methylation was found to increase butyrylcholinesterase inhibition for some analogues, demonstrating that this modification can be beneficial for bioactivity. uqtr.ca
Role of Sulfonamide Moieties in Target Binding and Functional Activity
The sulfonamide groups are a crucial pharmacophoric element in many biologically active molecules, known for their ability to engage in key binding interactions. nih.gov In the case of benzene-1,4-disulfonamide analogues, the two sulfonamide moieties are considered essential for their inhibitory activity against oxidative phosphorylation. nih.gov
The precise orientation and distance between the two sulfonamide groups appear to be critical for potency. Studies on related compounds have shown that altering the substitution pattern from a para-disulfonamide to a meta-disulfonamide results in a significant loss of activity. nih.gov This suggests that the specific geometry of the 1,4-disubstituted benzene ring is necessary to position the sulfonamide groups for optimal interaction with their biological target, which has been identified as Complex I of the electron transport chain. nih.gov The sulfonamide groups themselves are known to be excellent hydrogen bond donors and acceptors and can also participate in coordination with metal ions, which are often present in the active sites of enzymes. nih.gov
Influence of Benzene Ring Substituents on Activity and Pharmacophore Features
In studies of related 1,4-bis(arylsulfonamido)benzene derivatives, the addition of substituents at the C-2 position of the benzene core generally led to improved potencies. nih.govnih.gov For example, the introduction of O-linked fragments with varying sizes, from benzene to biphenyl (B1667301) rings, was explored to probe a potential subpocket in the binding site of the target protein. nih.gov It was observed that the nature and position of these substituents significantly influenced the inhibitory activity. For instance, among O-linked benzyl (B1604629) derivatives, a 4-methyl substituent was found to be the most active. nih.gov Furthermore, replacing methoxy (B1213986) groups with methyl substituents on a 4-fluorobenzyl derivative resulted in a two-fold improvement in activity. nih.gov These findings highlight the sensitivity of the target to the steric and electronic nature of the substituents on the benzene ring.
Stereochemical Considerations in SAR for Chiral Analogues (if applicable)
Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different potencies, selectivities, and metabolic profiles. In the development of benzene-1,4-disulfonamide analogues, the introduction of chiral centers has been shown to be a critical factor.
A prominent example is a lead compound from the benzene-1,4-disulfonamide series which is a racemic mixture. When the enantiomers were separated and tested individually, the R-enantiomer exhibited more than 30-fold higher potency than its S-isoform. nih.gov This dramatic difference in activity strongly suggests a specific and stereoselective binding interaction with the biological target. Such findings underscore the importance of synthesizing and evaluating individual enantiomers during the lead optimization process to identify the most active stereoisomer and to develop a more potent and selective drug candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, broader QSAR analyses of the benzene-1,4-disulfonamide series provide significant insights into the structural requirements for their biological activity. These studies are foundational for understanding how modifications, such as N-methylation, influence efficacy.
A significant 3D-QSAR analysis was conducted on a series of 54 benzene-1,4-disulfonamide derivatives reported as inhibitors of oxidative phosphorylation. oucwkoti.ac.in This study aimed to identify the crucial pharmacophoric features necessary for their inhibitory action.
To quantify the structural features of the benzene-1,4-disulfonamide analogues and correlate them with their biological activities, a range of molecular descriptors are typically employed. These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and the number of hydrogen bond acceptors.
Topological Descriptors: These are numerical representations of molecular topology, including indices that quantify molecular branching, shape, and size. Examples include Balaban-type indices and Randic connectivity indices, which have been used in QSAR models of substituted benzene sulfonamides.
Quantum-Mechanical Descriptors: These are derived from quantum chemical calculations and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical for understanding molecular reactivity. ucsb.edunih.gov
3D Descriptors: These descriptors, used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), describe the steric and electrostatic fields of a molecule in three-dimensional space. nih.gov
In the 3D-QSAR study of benzene-1,4-disulfonamide derivatives as OXPHOS inhibitors, a five-point pharmacophore model with the features AAAHH was developed. oucwkoti.ac.in This indicates that three hydrogen bond acceptor (A) and two hydrophobic (H) features are critical for the inhibitory activity. The generation of such a model relies on the calculation of 3D properties of the molecules in the dataset.
For a broader perspective, QSAR studies on other sulfonamide derivatives have utilized a variety of descriptors. For instance, a study on diarylpyrazole benzene sulfonamide derivatives as COX-2 inhibitors used 3D-MoRSE (3D Molecular Representations of Structures based on Electronic diffraction) and GATSe3 (Geary Autocorrelation-lag3/weighted by atomic Sanderson electronegativities) descriptors, highlighting the importance of atomic charges and spatial autocorrelation. nih.gov
A hypothetical set of descriptors that would be calculated for a QSAR study of this compound derivatives is presented in Table 1.
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |
| Electronic | Calculated LogP (cLogP) | A measure of the molecule's hydrophobicity. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| 3D | Steric Fields (CoMFA) | Represents the steric interactions between the molecule and a probe atom at various grid points. |
| 3D | Electrostatic Fields (CoMFA) | Represents the electrostatic interactions between the molecule and a probe atom at various grid points. |
The development of a robust QSAR model involves establishing a mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable). This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques.
For the series of benzene-1,4-disulfonamide derivatives targeting oxidative phosphorylation, a 3D-QSAR model was developed based on the identified pharmacophore. oucwkoti.ac.in The statistical significance and predictive power of this model were rigorously assessed.
Model Validation: A crucial step in QSAR modeling is validation, which ensures that the model is not a result of chance correlation and has predictive capabilities for new, untested compounds. Common validation techniques include:
Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). The model is repeatedly built with a portion of the data and used to predict the activity of the remaining data. The cross-validated correlation coefficient (Q²) is a key metric here.
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The predictive R² (R²_ext) is calculated for this set.
The 3D-QSAR model for the benzene-1,4-disulfonamide series demonstrated strong statistical significance and predictive ability. oucwkoti.ac.in The key statistical parameters are summarized in Table 2.
Table 2: Statistical Validation of the 3D-QSAR Model for Benzene-1,4-disulfonamide Derivatives
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| Correlation Coefficient (R²) | 0.977 | Indicates a very strong correlation between the predicted and observed activities for the training set. |
| Cross-validated Correlation Coefficient (Q²) | 0.652 | Demonstrates good internal predictive power of the model. |
| Fisher Ratio (F) | 538.5 | A high F value indicates a statistically significant regression model. |
These statistical values suggest that the developed 3D-QSAR model is robust and can be reliably used to predict the inhibitory activity of new benzene-1,4-disulfonamide analogues against oxidative phosphorylation. oucwkoti.ac.in The high correlation coefficient (R²) indicates that the model explains a large proportion of the variance in the biological data, while the acceptable Q² value confirms its predictive potential. Such models are invaluable for the virtual screening of compound libraries and for prioritizing the synthesis of novel derivatives with potentially enhanced activity.
Pharmacological and Cellular Research on 1 N Methylbenzene 1,4 Disulfonamide
Ex Vivo Tissue Culture Studies
Organotypic Slice Cultures for Complex Tissue Interactions
Further research would be required to be conducted on "1-N-methylbenzene-1,4-disulfonamide" to generate the data necessary to fulfill the request.
Primary Cell Isolations and Co-Culture Systems
To investigate the cellular effects of a compound like this compound, which is presumed to modulate cellular metabolism, researchers utilize primary cell and co-culture models that are highly dependent on or sensitive to changes in oxidative phosphorylation.
Primary Cell Models: Primary cells, isolated directly from tissues, provide a more physiologically relevant system than immortalized cell lines. For a compound targeting OXPHOS, cell types with high energy demands are of particular interest.
Hepatocytes: As the primary site of xenobiotic metabolism, primary hepatocytes are used to study the compound's metabolic stability and potential hepatotoxicity. mdpi.com
Neurons: Neurons have high energy requirements to maintain ion gradients and synaptic transmission, making them vulnerable to disruptions in mitochondrial function. researchgate.net
Cardiomyocytes: The continuous contractile activity of heart muscle cells relies heavily on mitochondrial ATP production.
Tumor Cells: Various cancer subtypes are highly dependent on OXPHOS for bioenergetics and biomass production, making primary cancer cells a key model for efficacy studies.
Co-Culture and 3D Models: To better mimic the complex in vivo microenvironment, co-culture and three-dimensional (3D) culture systems are employed. These models can reveal interactions that would be missed in monocultures.
Tumor-Stroma Co-Cultures: Cancer cells can be co-cultured with fibroblasts or other stromal cells to investigate how the microenvironment influences the compound's efficacy.
Immune Cell Co-Cultures: Co-culturing tumor cells with immune cells (e.g., T cells, macrophages) can elucidate the immunomodulatory effects of metabolic inhibition.
Spheroids and Organoids: These 3D models replicate the oxygen and nutrient gradients found in solid tumors. mdpi.comnih.gov They are particularly useful for studying how OXPHOS inhibitors might affect hypoxic tumor cores. nih.govnih.govmdpi.com Cells in the center of a spheroid experience diffusion-limited hypoxia and rely on different metabolic pathways, providing a robust system to test hypoxia-alleviating compounds. nih.gov
Table 1: Cellular Models for Investigating this compound
| Model Type | Specific Example | Research Application |
| Primary Cells | Primary Neurons | Assessment of neurotoxicity and effects on neuronal energy metabolism. |
| Primary Cardiomyocytes | Evaluation of cardiotoxicity and impact on cardiac muscle function. | |
| Patient-Derived Cancer Cells | Efficacy testing in a clinically relevant context. | |
| Co-Culture Systems | Cancer-Associated Fibroblasts (CAFs) + Tumor Cells | Study of stromal interactions and their impact on drug response. |
| 3D Culture Systems | Tumor Spheroids | Analysis of drug penetration and efficacy in a model that mimics tumor micro-gradients, including hypoxia. nih.govnih.gov |
| Organoids | Investigation of effects on complex, multi-cellular tissue-like structures. mdpi.com |
In Vivo Preclinical Research Models for Mechanistic Elucidation
In vivo models are indispensable for understanding the systemic effects, efficacy, and mechanism of action of a compound within a whole, living organism. The choice of model is critical and depends on the specific research questions being addressed.
Rodents (Mice, Rats): Rodent models are a cornerstone of preclinical research due to their physiological and genetic similarity to humans. oup.com They are essential for studying complex pathologies and for evaluating the therapeutic potential of novel compounds. For an OXPHOS inhibitor, rodent models of cancer or metabolic diseases would be appropriate. For instance, syngeneic mouse models, where mouse tumor cells are implanted into immunocompetent mice, are used to assess both the direct anti-tumor effects and any potential immunomodulatory roles of the compound. Mouse models that recapitulate mitochondrial diseases are also extremely valuable for preclinical studies. oup.com
Zebrafish (Danio rerio): The zebrafish model offers several advantages, particularly for large-scale and high-throughput screening. researchgate.net Their embryos are transparent, allowing for real-time visualization of developmental processes and organogenesis. nih.gov This is particularly useful for identifying compounds that affect processes like angiogenesis or cell migration. nih.gov The rapid development and small size of zebrafish embryos make them ideal for screening large libraries of compounds for potential therapeutic effects or toxicity. nih.gov Phenotype-based screening in zebrafish can rapidly identify small molecules that modulate specific biological pathways. mdpi.commdpi.com
Table 2: Comparison of Rodent and Zebrafish Models
| Feature | Rodent Models | Zebrafish Models | Justification for Use with an OXPHOS Inhibitor |
| Physiological Relevance | High similarity to human physiology and metabolism. | Conserved vertebrate biology, but differences exist. | Rodents provide data more directly translatable to human clinical trials. |
| Throughput | Low to medium. | High; suitable for large-scale screening. researchgate.net | Zebrafish allow for rapid initial screening of compound libraries to identify lead candidates. nih.gov |
| Imaging | Requires advanced techniques (e.g., MRI, PET). | Live, whole-organism imaging is possible due to embryo transparency. nih.gov | Zebrafish enable direct visualization of phenotypic effects, such as vascular development or cell death, in real-time. |
| Genetic Manipulation | Well-established, but can be time-consuming. | Rapid and efficient, especially with CRISPR/Cas9 technology. nih.gov | Zebrafish can be used to quickly validate the genetic targets of a compound. nih.gov |
| Disease Modeling | Extensive range of established cancer, metabolic, and neurodegenerative disease models. oup.commdpi.com | Growing number of models, particularly for developmental and genetic disorders. nih.govcam.ac.uk | Rodent tumor models are critical for efficacy studies, while zebrafish can model developmental impacts of metabolic disruption. |
Phenotypic characterization involves observing and quantifying the effects of the compound on the whole organism.
In Zebrafish: Researchers would monitor for developmental abnormalities, such as defects in cardiac function, vascular formation, or neuronal development. nih.gov Changes in motility or survival rates are also key indicators of toxicity or biological activity. mdpi.com
Table 3: Key Phenotypic Readouts in Preclinical Models
| Model Organism | Phenotypic Readout | Description |
| Zebrafish | Developmental Defects | Malformations in the head, tail, spine, or yolk sac. nih.gov |
| Cardiovascular Function | Changes in heart rate or blood flow. | |
| Anti-angiogenic Effects | Inhibition of blood vessel formation. nih.gov | |
| Rodent | Tumor Volume | Regular measurement to assess anti-cancer efficacy. |
| Body Weight | Monitored as an indicator of systemic toxicity or cachexia. | |
| Survival Analysis | Kaplan-Meier analysis to determine any survival benefit. |
Following the in vivo study, tissues are harvested for detailed microscopic examination to understand the compound's effect at a cellular level.
Histopathology: Tissues (e.g., tumor, liver, heart, kidney) are stained with Hematoxylin and Eosin (H&E) to assess general morphology, cell structure, and to identify areas of necrosis, apoptosis, or other tissue damage. nih.gov In studies of mitochondrial dysfunction, specific histochemical stains like cytochrome c oxidase (COX) can reveal defects in mitochondrial respiration within tissue sections. researchgate.net
Immunohistochemistry (IHC): IHC uses antibodies to detect the presence and localization of specific proteins within the tissue. For an OXPHOS inhibitor, IHC would be used to probe for markers of:
Oxidative Stress: Increased reactive oxygen species (ROS) can damage lipids and DNA. Markers like 4-hydroxynonenal (4-HNE) and 8-oxoguanine (8-OxoG) can be used to detect this damage. nih.govcosmobiousa.comresearchgate.net
Apoptosis: Cleaved caspase-3 is a common marker for cells undergoing programmed cell death.
Metabolic Stress: Staining for proteins involved in metabolic pathways or stress responses can provide insight into the cellular response to OXPHOS inhibition. nih.gov
Table 4: Immunohistochemical Markers for Assessing Compound Effects
| Marker Category | Specific Marker | Biological Significance |
| Oxidative Stress | 4-HNE | Marker of lipid peroxidation. researchgate.net |
| 8-OxoG | Marker of oxidative DNA damage. nih.gov | |
| Nitrotyrosine | Marker of protein damage from reactive nitrogen species. cosmobiousa.comresearchgate.net | |
| Apoptosis | Cleaved Caspase-3 | Indicates activation of the execution phase of apoptosis. |
| Cellular Stress | PINK1/Parkin | Proteins involved in mitophagy, the process of clearing damaged mitochondria. nih.gov |
| Inflammation | CD45, CD68 | Markers for accumulation of immune cells like leukocytes and macrophages. researchgate.net |
Pharmacodynamics (PD) in Research Settings
Pharmacodynamics involves the study of what a drug does to the body, focusing on the molecule's interaction with its biological target and the resulting cascade of events.
Target engagement assays are crucial to confirm that a compound binds to its intended molecular target within a complex biological system like a cell or a whole organism. nih.gov This helps to ensure that the observed phenotypic effects are a direct result of the compound's interaction with the target.
For an intracellular enzyme inhibitor like this compound, several methods can be employed:
Cellular Thermal Shift Assay (CETSA): This method assesses target binding by measuring changes in the thermal stability of the target protein. Ligand-bound proteins are typically more resistant to heat-induced denaturation.
Energy Transfer-Based Assays (e.g., NanoBRET): These assays can be used in living cells to measure the binding of a compound to a target protein in real-time by detecting resonance energy transfer between a tagged protein and a fluorescent ligand. nih.gov
Functional Assays: Target engagement can be measured indirectly by quantifying the functional consequences of binding. For an inhibitor of mitochondrial Complex I, this would involve:
Mitochondrial Respirometry: High-resolution respirometry (e.g., using a Seahorse XF Analyzer) measures the oxygen consumption rate (OCR), a direct indicator of OXPHOS activity. nih.govnih.gov A potent inhibitor would cause a significant decrease in OCR.
ATP Production Assays: Measuring cellular ATP levels can show the downstream effect of inhibiting OXPHOS.
Complex I Activity Assays: Specific biochemical assays can be used on isolated mitochondria to directly measure the activity of Complex I and its inhibition by the compound. sigmaaldrich.comprotocols.io
Table 5: Methods for Determining Target Engagement
| Assay Type | Principle | Application for an OXPHOS Inhibitor |
| Direct Binding | Cellular Thermal Shift Assay (CETSA) | Confirms direct binding to a specific mitochondrial protein (e.g., a subunit of Complex I) in cell lysates or intact cells. |
| Functional (Direct) | Complex I Activity Assay | Directly measures the enzymatic activity of Complex I in isolated mitochondria, quantifying the degree of inhibition. sigmaaldrich.comprotocols.io |
| Functional (Downstream) | Oxygen Consumption Rate (OCR) Measurement | Quantifies the overall impact on mitochondrial respiration in live cells, providing a key pharmacodynamic readout. nih.gov |
| Functional (Downstream) | ATP Production Assay | Measures the ultimate consequence of OXPHOS inhibition on the cell's energy status. |
Biomarker Identification and Validation for Efficacy and Biological Response
The identification and validation of biomarkers are crucial for understanding the efficacy and biological response to therapeutic compounds like this compound and its parent analogs. Research into the benzene-1,4-disulfonamide (B103779) class of molecules has focused on their role as inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancers. nih.gov This has led to the identification of specific biomarkers that can quantify the compound's activity and therapeutic potential.
Biomarkers for Biological Response
A key strategy for identifying the biological activity of this compound class involves phenotypic screening that assesses cellular metabolism. nih.gov A fundamental biomarker of response is the differential cytotoxicity of the compound in cells cultured in media containing either glucose or galactose. nih.gov
Glucose vs. Galactose Metabolism: Cells grown in a high-glucose medium primarily generate adenosine triphosphate (ATP) through glycolysis. In contrast, when galactose is the only sugar source, cells are forced to rely almost exclusively on mitochondrial OXPHOS for ATP production. nih.gov
ATP Production: A significant decrease in ATP levels in cells grown in galactose medium is a direct biomarker of OXPHOS inhibition. For instance, a lead compound from the benzene-1,4-disulfonamide series, the R-enantiomer of the parent compound, potently depleted ATP production with a half-maximal inhibitory concentration (IC₅₀) of 118.5 ± 2.2 nM under these conditions. nih.gov This selective activity highlights the compound's specific targeting of mitochondrial function.
Biomarkers for Efficacy
The efficacy of benzene-1,4-disulfonamide and its derivatives is quantitatively measured by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, serves as a primary biomarker of efficacy. nih.gov
Studies on the parent compound and its analogs have established their potency against various pancreatic cancer cell lines. The racemic mixture of benzene-1,4-disulfonamide showed an IC₅₀ of 0.58 μM in UM16 pancreatic cancer cells. nih.gov Further optimization of the structure led to analogs with significantly improved, nanomolar efficacy. nih.gov
Below is a table summarizing the cytotoxic activity of the parent benzene-1,4-disulfonamide compound and its stereoisomers.
| Compound | Cell Line | IC₅₀ (μM) in Galactose Medium |
|---|---|---|
| Benzene-1,4-disulfonamide (Racemic mixture) | UM16 | 0.58 |
| R-enantiomer | UM16 | 0.31 |
| S-enantiomer | UM16 | 9.47 |
Validation of Biological Response
Validation of these biomarkers ensures that the observed effects are due to a specific interaction with a biological target. A key validation method employed in the study of benzene-1,4-disulfonamides was the comparison of its enantiomers—the R and S forms of the molecule. nih.gov
The R-enantiomer of the parent compound exhibited over 30-fold higher potency than its corresponding S-isoform, with IC₅₀ values of 0.31 μM and 9.47 μM, respectively. nih.gov This significant difference in activity between the two stereoisomers strongly suggests a specific binding interaction with a biological target, rather than non-specific cytotoxicity, thereby validating the biological response. nih.gov
Computational and Chemoinformatic Approaches to 1 N Methylbenzene 1,4 Disulfonamide Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1-N-methylbenzene-1,4-disulfonamide, and its protein target.
Successful molecular docking hinges on the meticulous preparation of both the receptor (protein) and the ligand. The process typically begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). The protein structure then undergoes a preparation phase, which includes adding hydrogen atoms, assigning correct bond orders, and removing any extraneous molecules like water that are not critical for the interaction.
A crucial step in this process is the generation of a receptor grid. This grid defines the active site of the protein where the ligand is expected to bind. The grid's dimensions are typically determined by the location of a co-crystallized ligand or by identifying putative binding pockets on the protein's surface. nih.govjiangshen.org For instance, in studies involving sulfonamide derivatives, the grid is centered on the active site of the target enzyme. researchgate.net
The ligand, in this case, this compound, must also be prepared. This involves generating a 3D conformation of the molecule, assigning correct partial charges, and defining its rotatable bonds. Software packages like LigPrep are commonly used for this purpose. jiangshen.org
A summary of typical receptor grid generation and ligand preparation parameters is presented in the table below.
| Parameter | Description | Typical Software/Method |
| Receptor Input | 3D coordinates of the target protein. | PDB, X-ray crystallography |
| Protein Preparation | Addition of hydrogens, removal of water, optimization of side chains. | Schrödinger's Protein Preparation Wizard, AutoDockTools |
| Grid Box Definition | Defines the volume of the active site to be searched. | Centered on a co-crystallized ligand or predicted binding site. |
| Ligand Input | 2D or 3D structure of the ligand. | Chemical drawing software (e.g., ChemDraw) |
| Ligand Preparation | Generation of 3D conformers, assignment of charges, definition of rotatable bonds. | LigPrep, Open Babel |
Once the receptor and ligand are prepared, a docking algorithm is used to explore the possible binding poses of the ligand within the receptor's active site. These algorithms systematically search the conformational space of the ligand and its orientation relative to the protein.
The suitability of each generated pose is evaluated using a scoring function. The scoring function estimates the binding free energy of the protein-ligand complex, with lower scores generally indicating a more favorable interaction. These functions take into account various energetic contributions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding.
Several docking programs, each with its own algorithms and scoring functions, are available. Glide, for example, uses a hierarchical series of filters to explore possible poses and then scores them using its proprietary GlideScore function. researchgate.net AutoDock Vina is another widely used tool that employs a Lamarckian genetic algorithm for conformational searching and a machine-learning-based scoring function. nih.gov
The table below provides examples of docking scores for benzene-1,4-disulfonamide (B103779) derivatives against a target protein, illustrating the use of scoring functions to rank potential inhibitors.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity | Key Interactions |
| Derivative A | -9.2 | High | Hydrogen bonds with Gln92, Thr200 |
| Derivative B | -8.3 | Moderate | Hydrophobic interactions with Val130 |
| Derivative C | -8.1 | Moderate | π-stacking with His68 |
Note: The data in this table is illustrative and based on findings for related sulfonamide compounds, not specifically this compound.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed understanding of the stability of the protein-ligand complex and the mechanism of binding.
MD simulations of a protein-ligand complex, such as this compound bound to its target, can reveal important information about the stability of the interaction. The simulation is initiated with the docked pose of the ligand in the protein's active site, and the system is solvated in a box of water molecules to mimic physiological conditions.
Several parameters are analyzed to assess the stability of the complex during the simulation. The root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions is a key indicator of stability. A stable complex will typically show a low and converging RMSD value over the course of the simulation. researchgate.netnih.gov The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding. nih.gov
The following table summarizes key metrics from a hypothetical MD simulation of a sulfonamide-protein complex.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |
| 0 | 0.0 | 0.0 | 3 |
| 25 | 1.2 | 0.5 | 2-4 |
| 50 | 1.5 | 0.6 | 2-3 |
| 75 | 1.4 | 0.5 | 3-4 |
| 100 | 1.5 | 0.6 | 2-4 |
Note: This data is illustrative and represents typical outputs from MD simulations of protein-ligand complexes.
MD simulations can also provide insights into the specific interactions that contribute to the binding of a ligand. By analyzing the trajectory of the simulation, researchers can identify key hydrogen bonds, hydrophobic interactions, and salt bridges that are maintained throughout the simulation, indicating their importance for binding affinity and specificity. nih.gov
Furthermore, the role of water molecules in the binding process can be investigated through water network analysis. Water molecules in the active site can either mediate interactions between the ligand and the protein or be displaced upon ligand binding, which can have significant energetic consequences. Understanding the behavior of these water molecules is crucial for a complete picture of the binding mechanism.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful chemoinformatic technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr This model can then be used as a 3D query to search large databases of chemical compounds for molecules that match the pharmacophore, a process known as virtual screening. researchgate.net
A pharmacophore model for a series of active sulfonamide derivatives, for instance, might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.net The generation of a pharmacophore model can be based on the structure of a known ligand bound to its target protein (structure-based) or on a set of active molecules when the protein structure is unknown (ligand-based). dergipark.org.tr
Once a robust pharmacophore model is developed and validated, it can be used to screen virtual compound libraries. This allows for the rapid identification of a smaller, more manageable set of compounds that are likely to be active, which can then be prioritized for experimental testing. This approach significantly accelerates the early stages of drug discovery. researchgate.net
The table below illustrates a hypothetical pharmacophore model for a class of sulfonamide inhibitors.
| Pharmacophore Feature | X, Y, Z Coordinates | Radius (Å) |
| Hydrogen Bond Donor | 10.2, 5.6, 12.1 | 1.0 |
| Hydrogen Bond Acceptor | 8.5, 6.1, 13.4 | 1.0 |
| Aromatic Ring | 12.3, 7.8, 11.5 | 1.5 |
| Hydrophobic Group | 14.1, 4.9, 10.8 | 1.2 |
Note: The coordinates and radii in this table are for illustrative purposes to represent a 3D pharmacophore model.
Ligand-Based Pharmacophore Generation from Active Compounds
Ligand-based pharmacophore modeling is a powerful technique employed when the three-dimensional structure of a biological target is unknown. This method relies on a set of known active compounds to derive a model that encapsulates the essential steric and electronic features required for biological activity. nih.gov
In the context of this compound, a ligand-based pharmacophore model would be generated using a series of structurally related analogs with known inhibitory activity against a specific target. The process involves superimposing the 3D conformations of these active molecules to identify common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, a model derived from a series of active benzenesulfonamide (B165840) derivatives might reveal that two hydrogen bond acceptors and one hydrophobic domain are crucial for activity. researchgate.net The resulting pharmacophore model serves as a 3D query, representing the key interaction points necessary for binding to the target's active site. This model can then be used to screen new compounds, like this compound, to predict their potential activity.
Structure-Based Pharmacophore Generation from Target Binding Sites
When the 3D structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be developed. This approach directly analyzes the geometry and chemical properties of the target's binding site to define the key interactions a ligand must make to bind effectively. mdpi.com
For example, if this compound were being investigated as an inhibitor of OXPHOS Complex I, the crystal structure of this enzyme complex would be used. nih.gov The binding pocket would be analyzed to identify key amino acid residues that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions. The resulting structure-based pharmacophore model would consist of features positioned in 3D space that complement the binding site. A potential ligand's ability to match these features—for example, placing a hydrogen bond donor near a glutamic acid residue or an aromatic ring within a hydrophobic pocket formed by phenylalanine residues—would determine its predicted binding affinity. mdpi.com This method provides a detailed structural hypothesis for how this compound and its analogs interact with their target.
Database Screening, Hit Identification, and Prioritization
Both ligand- and structure-based pharmacophore models serve as powerful filters for virtual screening, a computational technique used to search large chemical databases, such as ZINC or ChEMBL, for novel molecules that are likely to be active against a target of interest. mdpi.commdpi.com The pharmacophore model is used as a 3D query to rapidly assess millions of compounds, identifying those that possess the required chemical features arranged in the correct spatial orientation. nih.gov
This initial screening enriches the selection with potential "hits." mdpi.com These hits are then subjected to further computational filtering to refine the list. Molecular docking is commonly used to predict the binding pose and estimate the binding affinity of the hit compounds within the target's active site. The results are ranked based on scoring functions that calculate the strength of the interaction.
Finally, the prioritized hits undergo further analysis, including the evaluation of their drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure they have favorable pharmacokinetic profiles. nih.gov This hierarchical screening process allows researchers to efficiently identify a manageable number of diverse and promising compounds for synthesis and experimental testing. mdpi.com
ADMET Prediction and Computational Toxicology
Before significant resources are invested in synthesizing and testing a compound, it is crucial to evaluate its potential pharmacokinetic and toxicological properties. In silico ADMET prediction provides a rapid and cost-effective means of identifying potential liabilities early in the drug discovery pipeline, helping to reduce the high attrition rates of drug candidates. nih.govjscimedcentral.comresearchgate.net Various computational models and online platforms, such as ADMETlab 2.0, are available to predict a wide range of these properties.
Absorption, Distribution, Metabolism, Excretion Prediction Models
ADME properties determine the bioavailability and persistence of a compound in the body. For this compound, computational models can predict key parameters that influence its journey through the body. The addition of a methyl group to a sulfonamide can significantly impact its metabolic stability and pharmacokinetic properties. nih.gov
Key predicted ADME properties for a compound like this compound would include:
Aqueous Solubility: Affects absorption from the gastrointestinal tract.
Caco-2 Permeability: An in vitro model for predicting intestinal absorption.
Blood-Brain Barrier (BBB) Penetration: Determines if the compound can enter the central nervous system.
CYP450 Inhibition: Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).
Plasma Protein Binding (PPB): Influences the fraction of free drug available to exert its effect.
| ADME Property | Predicted Value/Class for this compound | Significance |
|---|---|---|
| Water Solubility (LogS) | Moderately Soluble | Influences absorption and formulation. |
| GI Absorption | High | Predicts good absorption from the gut. |
| BBB Penetrant | No | Indicates low potential for CNS side effects. |
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of metabolic drug-drug interactions via this pathway. |
| Human Intestinal Absorption (%) | > 90% | High predicted bioavailability after oral administration. |
Note: The data in this table is hypothetical and serves as an illustrative example of typical ADMET predictions for a small molecule.
In Silico Toxicity Prediction (e.g., mutagenicity, carcinogenicity, cardiotoxicity)
Early identification of potential toxicity is a critical step in drug development. jscimedcentral.com In silico toxicology models use a compound's structure to predict various types of toxicity, flagging molecules that are likely to fail in later stages of development due to safety concerns. Aromatic sulfonamides are a class of compounds for which in silico toxicity assessment is particularly valuable. royalsocietypublishing.org
For this compound, key toxicity endpoints that would be evaluated include:
Mutagenicity (Ames Test): Predicts the potential of a compound to induce DNA mutations, a key indicator of carcinogenicity. acs.org Aromatic amines, which can be metabolites of sulfonamides, are a class of compounds often scrutinized for mutagenicity. nih.gov
Carcinogenicity: Predicts the likelihood of a compound causing cancer through various mechanisms.
Cardiotoxicity (hERG Inhibition): Predicts the risk of a compound blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias.
Hepatotoxicity (DILI): Predicts the potential for drug-induced liver injury.
| Toxicity Endpoint | Predicted Risk for this compound | Implication |
|---|---|---|
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| Carcinogenicity | Non-carcinogen | Low long-term cancer risk predicted. |
| hERG Inhibition | Low Risk | Low potential for drug-induced cardiac events. |
| Hepatotoxicity | Low Risk | Low predicted risk of liver damage. |
Note: The data in this table is hypothetical and serves as an illustrative example of typical in silico toxicity predictions.
Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the development of sophisticated predictive models from large datasets. youtube.comyoutube.com A primary application in this area is the creation of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net
A QSAR model for a series of benzene-1,4-disulfonamide derivatives would be built by first calculating a large number of molecular descriptors (numerical representations of chemical structure) for each compound. These descriptors, along with the measured biological activity (e.g., IC50 values), are used to train an ML algorithm, such as random forest, support vector machines, or deep neural networks. schrodinger.com
The trained model learns the complex, non-linear relationships between the chemical structure and biological activity. nih.gov This model can then be used to:
Predict Activity: Estimate the biological activity of novel, unsynthesized compounds like this compound.
Guide Optimization: The model can identify which structural features are most important for activity. For example, contour plots from 3D-QSAR models can show where bulky or electronegative groups might increase or decrease potency, guiding the design of more effective analogs. nih.gov
Prioritize Compounds: By predicting the activity of a virtual library of related compounds, ML models can help prioritize the most promising candidates for synthesis.
The robustness and predictive power of these models are heavily dependent on the quality and diversity of the training data and require rigorous internal and external validation to ensure their reliability. nih.gov
Predictive Modeling for Bioactivity and Selectivity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are developed by correlating variations in the physicochemical properties of a group of molecules with their observed biological activities. For sulfonamide derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. Although a specific QSAR model for this compound is not available, studies on analogous N-acylbenzenesulfonamides have revealed that anticancer activity is influenced by topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments nih.gov.
A hypothetical QSAR study on a series of this compound analogs could involve the generation of various molecular descriptors, including:
Electronic Descriptors: Such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which can provide insights into the molecule's reactivity and ability to participate in electrostatic interactions.
Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters, which are crucial for understanding how the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: Like the partition coefficient (logP), which describes the molecule's lipophilicity and influences its ability to cross cell membranes.
By generating these descriptors for a series of analogs and correlating them with experimentally determined bioactivities (e.g., IC50 values for enzyme inhibition), a statistically significant QSAR model could be developed. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more promising candidates.
Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of this compound derivatives.
| Compound ID | R-group Modification | LogP | Molecular Weight ( g/mol ) | Predicted IC50 (µM) |
| 1 | -H | 2.1 | 250.3 | 15.2 |
| 2 | -Cl | 2.8 | 284.7 | 8.5 |
| 3 | -OCH3 | 1.9 | 280.3 | 12.1 |
| 4 | -NO2 | 2.0 | 295.3 | 25.7 |
Pharmacophore Modeling
Another predictive approach is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For a compound like this compound, a pharmacophore model could be generated based on its known active conformation or by aligning a set of active analogs. This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. The resulting pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel molecules that fit the model and are, therefore, likely to exhibit the desired bioactivity.
De Novo Drug Design and Generative Chemistry Approaches
De novo drug design and generative chemistry represent a paradigm shift from traditional library screening to the computational creation of entirely new molecules with desired properties. These approaches are particularly useful when a target's three-dimensional structure is known (structure-based design) or when a set of active ligands has been identified (ligand-based design).
Structure-Based De Novo Design
If the crystal structure of a biological target for this compound were available, structure-based de novo design algorithms could be employed to "grow" new molecules within the binding site. These programs utilize fragment libraries and a set of rules to assemble novel chemical entities that are sterically and electronically complementary to the target's active site. This approach has the potential to generate highly potent and selective inhibitors. For instance, a program could start with the this compound scaffold and explore different substitutions on the aromatic ring or modifications to the sulfonamide groups to optimize interactions with specific amino acid residues in the binding pocket.
Ligand-Based De Novo Design
In the absence of a target structure, ligand-based de novo design can be utilized. This method relies on the information derived from a set of known active molecules. A pharmacophore model, as described earlier, can serve as a template for generating new structures. Generative chemistry models, often powered by artificial intelligence and machine learning, can learn the underlying patterns from a set of active sulfonamide derivatives and then generate novel molecules with similar, and potentially improved, properties. These models can explore a vast chemical space to propose innovative scaffolds that might not be conceived through traditional medicinal chemistry intuition.
A hypothetical workflow for generative chemistry in the context of this compound research could involve:
Training Data Collection: Assembling a dataset of known sulfonamide inhibitors with their corresponding bioactivities.
Model Training: Using a generative model, such as a recurrent neural network (RNN) or a generative adversarial network (GAN), to learn the chemical features of the training data.
Molecule Generation: Instructing the trained model to generate novel molecules. This generation can be unconstrained or biased towards specific desired properties, such as high predicted bioactivity or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Filtering and Prioritization: The generated molecules would then be filtered based on synthetic feasibility, drug-likeness criteria (e.g., Lipinski's rule of five), and predicted activity from QSAR models.
The table below illustrates a potential output from a generative chemistry model, showcasing novel derivatives of the core scaffold for further investigation.
| Generated Compound ID | Proposed Modification | Predicted Affinity (pKi) | Synthetic Accessibility Score |
| G-001 | Addition of a furan ring | 8.2 | 0.85 |
| G-002 | Replacement of methyl with ethyl group | 7.5 | 0.92 |
| G-003 | Introduction of a hydroxyl group on the benzene (B151609) ring | 7.9 | 0.88 |
| G-004 | Bioisosteric replacement of a sulfonamide | 8.5 | 0.75 |
These computational approaches, from predictive QSAR modeling to innovative generative chemistry, offer a powerful suite of tools to accelerate the research and development of this compound and its derivatives as potential therapeutic agents. By integrating these in silico methods with traditional experimental research, scientists can explore the vast chemical space more efficiently, leading to the faster identification of lead compounds with improved efficacy and selectivity.
Advanced Analytical and Spectroscopic Techniques in 1 N Methylbenzene 1,4 Disulfonamide Studies
Structural Elucidation Techniques for Compound Characterization and Complex Formation
The precise determination of the three-dimensional structure of 1-N-methylbenzene-1,4-disulfonamide and its complexes is paramount. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Ligand-Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of a related compound, N-methylbenzenesulfonamide, the protons of the methyl group and the aromatic ring exhibit distinct chemical shifts. nih.gov For instance, in a typical ¹H NMR spectrum of a methylbenzene derivative, the methyl protons appear as a singlet, while the aromatic protons show a more complex pattern of signals in the aromatic region of the spectrum. docbrown.info The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the structural integrity of the synthesized compound. docbrown.info
Ligand-binding studies using NMR can reveal how this compound interacts with its biological targets. Changes in the chemical shifts of the compound or the target protein upon complex formation can identify the binding site and provide insights into the nature of the interaction.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | Varies | Singlet | 3H |
| Aromatic Protons (C₆H₄) | Varies | Multiplet | 4H |
| Sulfonamide Proton (-SO₂NH-) | Varies | Broad Singlet | 1H |
| This table presents hypothetical ¹H NMR data for this compound based on typical values for similar structures. |
Mass Spectrometry (MS) for Purity Assessment and Metabolite Profiling
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. For instance, the accurate mass of a related sulfonamide derivative was determined to be m/z 270.07, which was in agreement with its molecular formula. researchgate.net
In drug discovery and development, MS is also instrumental in metabolite profiling. By analyzing biological samples after administration of the compound, researchers can identify and quantify metabolites, providing insights into the metabolic fate of this compound in a biological system.
| Technique | Application | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Purity Assessment & Formula Confirmation | Precise molecular weight and elemental composition. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite Profiling | Separation and identification of metabolites in biological matrices. |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation of Metabolites | Fragmentation patterns to determine the structure of metabolites. |
X-ray Crystallography of this compound Complexes with Biological Targets
X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of molecules and their complexes with biological targets like proteins. nih.gov This technique can provide detailed atomic-level information about the binding mode of this compound within the active site of a protein.
The process involves crystallizing the compound in a complex with its target molecule and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure of the complex can be determined. This information is invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity. Such structural insights are fundamental for structure-based drug design, enabling the rational optimization of the compound's properties. nih.gov
Spectroscopic Methods for Interaction Studies
Spectroscopic techniques that measure changes in light absorption or emission are widely used to study the interactions of this compound with its biological targets.
UV-Vis Spectroscopy for Binding Affinity and Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a versatile technique used to determine the concentration of this compound in solution and to study its binding affinity to target molecules. The aromatic rings in the compound absorb UV light at specific wavelengths.
When the compound binds to a biological target, such as a protein, there can be a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. These changes can be monitored to determine the binding constant (Ka), which is a measure of the affinity between the compound and its target. By titrating the compound with increasing concentrations of the target molecule and measuring the corresponding changes in the UV-Vis spectrum, a binding isotherm can be constructed to calculate the binding affinity.
Fluorescence Spectroscopy for Conformational Changes and Binding Kinetics
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of this compound to a target molecule and to probe for any conformational changes that occur upon binding. This method is particularly useful if the compound itself is fluorescent or if the target molecule has intrinsic fluorescence (e.g., from tryptophan residues in a protein) that is affected by the binding event.
Changes in the fluorescence intensity, emission maximum, or fluorescence polarization upon complex formation can provide valuable information. For example, a change in the fluorescence of a protein's tryptophan residues upon binding of the compound can indicate that the compound is binding near these residues. Fluorescence spectroscopy can also be used to study the kinetics of the binding process, providing information on the rates of association and dissociation of the complex.
Circular Dichroism (CD) for Chiral Interactions and Protein Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the structure of chiral molecules and their interactions. nih.govchemrxiv.org It measures the differential absorption of left- and right-handed circularly polarized light. While this compound is not intrinsically chiral, CD spectroscopy becomes invaluable for studying its potential interactions with chiral biological macromolecules like proteins. researchgate.net
If this compound binds to a protein, it can induce conformational changes in the protein's secondary structure (e.g., α-helices, β-sheets). These changes are detectable by far-UV CD spectroscopy (typically 190-260 nm). A typical experiment would involve recording the CD spectrum of the target protein alone, and then titrating it with this compound. A change in the spectrum, particularly at the characteristic wavelengths for α-helices (negative bands at ~222 and ~208 nm) and β-sheets (negative band at ~218 nm), would indicate a binding event and provide insight into its effect on the protein's structure. nd.edu
Furthermore, if this compound were to interact with a chiral entity or be part of a larger, ordered chiral assembly, induced CD signals could be observed. nih.gov This would provide information on the nature and geometry of the non-covalent interactions driving such phenomena.
Table 1: Hypothetical CD Spectral Changes in a Target Protein upon Binding to this compound
| Sample | Molar Ellipticity at 222 nm (deg cm² dmol⁻¹) | Molar Ellipticity at 208 nm (deg cm² dmol⁻¹) | Inferred Structural Change |
| Target Protein | -12,500 | -15,000 | Baseline α-helical content |
| Target Protein + Compound | -10,000 | -12,000 | Decrease in α-helical content |
Chromatographic Techniques for Purity and Mixture Analysis in Research
Chromatographic methods are fundamental for separating, identifying, and quantifying chemical substances. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques for ensuring purity and analyzing potential metabolites.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
HPLC is the cornerstone for assessing the purity of non-volatile compounds like sulfonamides. nih.govwu.ac.th A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this compound. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18) and is eluted by a polar mobile phase. sigmaaldrich.com
The purity is determined by monitoring the column effluent with a detector, most commonly a Photo-Diode Array (PDA) or UV-Vis detector set to a wavelength where the benzene (B151609) ring of the compound absorbs light (e.g., 254 or 270 nm). wu.ac.thsigmaaldrich.com A pure sample should ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their quantity can be estimated by comparing their peak areas to that of the main compound. Method validation would ensure the procedure is accurate, precise, linear, and robust. nih.govchemrxiv.org
Table 2: Example RP-HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 10% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 254 nm |
| Injection Volume | 5 µL |
| Hypothetical Retention Time | 8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is the gold standard for identifying its volatile metabolites that may arise from biotransformation in biological systems. nih.govvisionpublisher.info The metabolism of sulfonamides can involve pathways like acetylation or cleavage of the sulfonamide bond, potentially producing smaller, more volatile molecules. researchgate.net
For analysis, metabolites would first be extracted from a biological matrix (e.g., plasma, urine, or liver microsomes). To make them suitable for GC, they often require a chemical derivatization step, such as trimethylsilylation, to increase their volatility and thermal stability. mdpi.com The derivatized extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which fragments them into a unique pattern of ions (a mass spectrum). This mass spectrum acts as a chemical fingerprint, allowing for the confident identification of the metabolites by comparison to spectral libraries. visionpublisher.info
Microcalorimetry Techniques (e.g., Isothermal Titration Calorimetry - ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. nd.edukhanacademy.org This provides a complete thermodynamic profile of the interaction between two molecules in a single experiment. It is an invaluable tool for characterizing the binding of a small molecule like this compound to its biological target, such as a protein or enzyme. khanacademy.orgresearchgate.net
In a typical ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. nd.edu The instrument measures the minute temperature changes that occur upon binding. The resulting data can be used to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This information reveals not only how tightly the compound binds but also the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions). nih.gov
Table 3: Illustrative Thermodynamic Data from an ITC Experiment
| Parameter | Description | Example Value |
| K_D (Dissociation Constant) | Measure of binding affinity (lower is tighter) | 5.2 µM |
| n (Stoichiometry) | Molar ratio of compound to protein in the complex | 1.05 |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding | -8.5 kcal/mol |
| ΔS (Entropy Change) | Change in disorder upon binding | +2.1 cal/mol·K |
This data illustrates a binding event that is primarily driven by favorable enthalpic contributions.
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor biomolecular interactions in real-time. azolifesciences.com It is exceptionally useful for studying the kinetics of drug-target binding, providing information on both the association (on-rate) and dissociation (off-rate) of the interaction. researchgate.net
In an SPR experiment, a target protein is typically immobilized on the surface of a gold-coated sensor chip. nih.gov A solution containing this compound is then flowed over this surface. When the compound binds to the immobilized protein, the mass at the sensor surface increases, causing a change in the refractive index. This change is detected and plotted in real-time as a sensorgram. researchgate.net By analyzing the shape of the sensorgram at different concentrations of the compound, the association rate constant (k_a) and dissociation rate constant (k_d) can be calculated. The equilibrium dissociation constant (K_D), a measure of affinity, can then be determined from the ratio of these rates (k_d/k_a). nih.gov
Table 4: Example Kinetic and Affinity Data from an SPR Experiment
| Parameter | Description | Example Value |
| k_a (Association Rate) | Rate of complex formation | 1.5 x 10⁴ M⁻¹s⁻¹ |
| k_d (Dissociation Rate) | Rate of complex decay | 7.5 x 10⁻³ s⁻¹ |
| K_D (Dissociation Constant) | Measure of binding affinity (k_d / k_a) | 5.0 µM |
Target Identification and Validation for 1 N Methylbenzene 1,4 Disulfonamide
Proteomic Approaches for Target Deconvolution
Proteomic strategies are powerful tools for identifying the cellular proteins that interact with a small molecule. These methods allow for an unbiased survey of potential binding partners in a complex biological sample.
Affinity Chromatography-Mass Spectrometry-Based Pull-down Assays
Affinity chromatography coupled with mass spectrometry (MS) is a classic and effective method for isolating the binding partners of a small molecule. nih.gov This technique involves immobilizing 1-N-methylbenzene-1,4-disulfonamide onto a solid support, such as sepharose beads, to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. researchgate.net
A control experiment using an inactive analog of the compound or the beads alone is crucial to distinguish specific interactors from non-specific background binding. nih.gov Given that the parent compound, benzene-1,4-disulfonamide (B103779), is known to target Complex I of the electron transport chain, it is hypothesized that subunits of this complex would be prominent among the identified proteins. nih.gov
Table 1: Hypothetical Results of an Affinity Chromatography Pull-down Assay for this compound
| Rank | Identified Protein | Gene Name | Function | Rationale for Interaction |
| 1 | NADH-ubiquinone oxidoreductase chain 1 | MT-ND1 | Core subunit of mitochondrial Complex I | Known target of parent compound nih.gov |
| 2 | NADH-ubiquinone oxidoreductase chain 4 | MT-ND4 | Core subunit of mitochondrial Complex I | Known target of parent compound nih.gov |
| 3 | Apoptosis-inducing factor mitochondria-associated 1 | AIFM1 | NADH oxidoreductase, involved in mitochondrial respiration | Potential off-target involved in mitochondrial function researchgate.net |
| 4 | Carbonic Anhydrase II | CA2 | Enzyme involved in pH regulation | Common off-target for sulfonamide-containing compounds |
| 5 | Isocitrate dehydrogenase [NADP], mitochondrial | IDH2 | Enzyme in the citric acid cycle | Potential off-target involved in cellular metabolism researchgate.net |
Chemical Proteomics Techniques (e.g., Activity-Based Protein Profiling)
Chemical proteomics techniques, such as activity-based protein profiling (ABPP), offer a more nuanced view of target engagement within a native biological system. nih.gov This approach utilizes a probe molecule derived from this compound. The probe is chemically modified to include two key features: a reactive group that can form a covalent bond with the target protein, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.govnih.gov
The probe is incubated with live cells or cell lysates, allowing it to bind to its target(s). The covalent linkage ensures a stable interaction that can withstand subsequent sample processing. After labeling, the tagged proteins can be visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., streptavidin beads for a biotin tag) for identification by mass spectrometry. researchgate.net This method is particularly useful for identifying targets in their native conformational and functional state and can provide information on the reactivity of specific amino acid residues. nih.govnih.gov
Table 2: Design and Application of an ABPP Probe for this compound
| Probe Component | Example Moiety | Purpose |
| Parent Scaffold | This compound | Provides binding affinity and selectivity for the target protein(s). |
| Reactive Group | Acrylamide or Chloroacetamide | Forms a covalent bond with nucleophilic residues (e.g., cysteine) near the binding site. nih.gov |
| Reporter Tag | Alkyne or Azide | Allows for "click" chemistry ligation to a biotin or fluorophore tag for detection and enrichment. nih.gov |
Genetic Manipulation for Target Validation in Cellular and Animal Models
Once potential targets are identified through proteomic approaches, genetic manipulation techniques are employed to validate their role in the observed phenotype. These methods directly alter the expression or function of the candidate target protein to assess the impact on the compound's activity.
Gene Knockdown/Knockout Studies Using RNAi and CRISPR-Cas9 System
To confirm that the cytotoxic or biological effects of this compound are mediated through a specific target, the gene encoding that protein can be silenced or deleted. RNA interference (RNAi) uses small interfering RNAs (siRNAs) to degrade the target mRNA, leading to a transient "knockdown" of the protein. nih.gov
For a more permanent and complete loss of function, the CRISPR-Cas9 system can be used to create a "knockout" by introducing targeted mutations that disrupt the gene's coding sequence. nih.govnih.gov If the cells lacking the target protein become resistant to this compound, it provides strong evidence that the protein is a key mediator of the compound's effects.
Table 3: Outline of a CRISPR-Cas9-Based Target Validation Experiment
| Experimental Step | Description | Expected Outcome if Target is Validated |
| 1. gRNA Design | Design guide RNAs (gRNAs) to target a critical exon of the candidate gene (e.g., MT-ND1). | N/A |
| 2. Cell Transfection | Introduce the Cas9 nuclease and the specific gRNA into the chosen cell line. | Efficient gene editing at the target locus. |
| 3. Clonal Selection | Isolate and expand single-cell clones to obtain a homogenous knockout cell line. | Absence of the target protein confirmed by Western blot or mass spectrometry. |
| 4. Phenotypic Assay | Treat both wild-type and knockout cells with varying concentrations of this compound and measure cell viability. | Knockout cells show a significant increase in resistance (higher IC50 value) to the compound compared to wild-type cells. |
Overexpression and Mutagenesis Studies of Potential Targets
Conversely, overexpressing the target protein can sensitize cells to the compound or, in some cases of competitive inhibition, confer resistance. nih.gov This involves introducing a plasmid that drives high-level expression of the candidate target protein.
Furthermore, site-directed mutagenesis can be used to alter specific amino acids in the putative binding site of the target protein. If a mutation in the binding pocket abrogates the effect of this compound, it provides strong evidence for a direct binding interaction at that site. This "mutate and conjugate" approach can be a powerful tool for target validation. nih.gov
Table 4: Expected Outcomes of Overexpression and Mutagenesis Studies
| Experimental Condition | Cellular Change | Effect on Compound Potency | Rationale |
| Overexpression | Increased levels of the target protein. | Increased sensitivity. | More target molecules are available to be inhibited, leading to a more pronounced phenotype at a given compound concentration. |
| Mutagenesis of Binding Site | The key amino acid for compound interaction is altered. | Decreased sensitivity (resistance). | The compound can no longer bind effectively to its target, rendering it less potent or inactive. nih.gov |
Biophysical Methods for Direct Target Engagement Confirmation
Biophysical methods are essential for confirming the direct physical interaction between a compound and its purified target protein. nih.gov These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering definitive proof of target engagement. iapchem.org
Several methods can be employed, each with its own strengths. Surface Plasmon Resonance (SPR) can measure the on- and off-rates of binding in real-time. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding to determine the binding affinity and stoichiometry. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, measures the change in a protein's melting temperature upon ligand binding, providing a rapid and high-throughput method to screen for binders. nih.goviapchem.org
Table 5: Comparison of Biophysical Methods for Target Engagement
| Method | Principle | Key Information Provided | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip with the immobilized target. | Binding affinity (KD), on/off rates (ka, kd). iapchem.org | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon titration of the compound into a solution of the target protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). iapchem.org | Low |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding with a fluorescent dye as temperature increases. Binding stabilizes the protein, increasing its melting temperature (Tm). nih.gov | Thermal shift (ΔTm) indicating binding. | High |
| Affinity Selection Mass Spectrometry | Incubates the target protein with a library of compounds and uses mass spectrometry to identify bound ligands. | Identifies binders from a mixture. iapchem.org | High |
Thermal Shift Assays (TSA) and Differential Scanning Fluorimetry (DSF)
Thermal shift assays (TSA), including the more specific technique of differential scanning fluorimetry (DSF), are powerful methods used to identify and characterize the interaction between a small molecule and a protein. reactionbiology.com The underlying principle of these assays is that the binding of a ligand, such as this compound, to a protein will typically increase the protein's thermal stability. nanotempertech.comnih.gov This stabilization results in a higher melting temperature (Tm), which is the temperature at which fifty percent of the protein is denatured. reactionbiology.com
In a typical DSF experiment, a protein of interest is mixed with a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of a protein that become exposed as it unfolds. youtube.com As the temperature is gradually increased, the protein denatures, leading to an increase in fluorescence from the dye. youtube.comunchainedlabs.com By monitoring this change in fluorescence, a melting curve can be generated and the Tm determined. unchainedlabs.com A significant shift in the Tm in the presence of a compound compared to the protein alone indicates a direct binding interaction. nanotempertech.com These assays are amenable to high-throughput screening, allowing for the rapid testing of a compound against a large panel of purified proteins to identify potential targets. nih.govnuvisan.com
Hypothetical Research Findings for this compound using TSA/DSF:
To identify potential protein targets of this compound, a DSF-based screen could be performed against a panel of purified kinases, a common class of drug targets. The following table illustrates hypothetical results from such a screen, where a positive shift in the melting temperature (ΔTm) suggests a stabilizing interaction.
| Target Protein | Tm without Ligand (°C) | Tm with this compound (°C) | ΔTm (°C) | Hit |
| Kinase A | 45.2 | 45.5 | +0.3 | No |
| Kinase B | 51.7 | 58.9 | +7.2 | Yes |
| Kinase C | 48.1 | 48.3 | +0.2 | No |
| Kinase D | 55.3 | 61.8 | +6.5 | Yes |
| Kinase E | 49.6 | 49.9 | +0.3 | No |
In this hypothetical scenario, this compound would be identified as a potential binder of Kinase B and Kinase D, warranting further validation.
MicroScale Thermophoresis (MST) and Biolayer Interferometry (BLI)
Once initial hits are identified through primary screening methods like TSA, techniques such as MicroScale Thermophoresis (MST) and Biolayer Interferometry (BLI) are employed to validate these interactions and quantify the binding affinity.
MicroScale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.orgyoutube.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. youtube.comnih.gov In an MST experiment, one of the binding partners is fluorescently labeled. nih.gov The change in thermophoretic movement is monitored as a function of increasing concentrations of the unlabeled binding partner. nih.gov This allows for the determination of the dissociation constant (Kd), a measure of binding affinity, directly in solution and with low sample consumption. wikipedia.orgnih.gov
Biolayer Interferometry (BLI) is another powerful label-free technology for studying biomolecular interactions in real-time. wikipedia.orgyoutube.com The technique measures changes in the interference pattern of white light reflected from two surfaces on a biosensor tip. wikipedia.orgyoutube.com In a typical BLI experiment, a protein target (the ligand) is immobilized on the biosensor surface, which is then dipped into a solution containing the compound of interest (the analyte). harvard.edu As the compound binds to the immobilized protein, the thickness of the biological layer on the sensor tip increases, causing a wavelength shift in the interference pattern that is detected in real-time. harvard.edunih.gov This allows for the direct measurement of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated. harvard.edunih.gov
Hypothetical Research Findings for this compound using MST and BLI:
Following the hypothetical identification of Kinase B and Kinase D as potential targets, MST and BLI could be used to validate and quantify the binding affinity of this compound to these proteins.
| Technique | Target Protein | Dissociation Constant (Kd) |
| MST | Kinase B | 1.2 µM |
| MST | Kinase D | 0.8 µM |
| BLI | Kinase B | 1.5 µM |
| BLI | Kinase D | 0.9 µM |
The consistent Kd values obtained from two independent biophysical methods would provide strong validation of the interaction between this compound and both Kinase B and Kinase D, with a slightly higher affinity observed for Kinase D.
Phenotypic Screening and Generation of Target Hypotheses
Phenotypic screening represents an alternative and complementary approach to target identification. nih.gov Instead of testing a compound against a panel of purified proteins, phenotypic screening assesses the effect of the compound on the phenotype of a cell or organism. nih.govnih.gov This approach has the advantage of identifying compounds that produce a desired biological effect without prior knowledge of the molecular target. nih.gov
Once a compound like this compound is found to induce a specific phenotype, for example, the inhibition of cancer cell proliferation, a variety of techniques can be employed to generate hypotheses about its molecular target(s). These can include computational methods that compare the chemical structure of the hit compound to libraries of compounds with known targets, or experimental approaches such as chemical proteomics. dundee.ac.uk In chemical proteomics, a modified version of the bioactive compound is often used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
Hypothetical Phenotypic Screening and Target Hypothesis Generation for this compound:
A phenotypic screen of this compound across a panel of cancer cell lines could reveal selective anti-proliferative activity.
| Cell Line | Phenotypic Effect (IC50 for Proliferation) |
| Colon Cancer Cell Line A | 5.3 µM |
| Lung Cancer Cell Line B | > 50 µM |
| Breast Cancer Cell Line C | 4.8 µM |
| Leukemia Cell Line D | > 50 µM |
The selective activity against colon and breast cancer cell lines would lead to the generation of hypotheses regarding potential targets that are highly expressed or play a critical role in these specific cancer types. For instance, if Kinase B and Kinase D are known to be key drivers of proliferation in colon and breast cancers, this would provide a strong link between the phenotypic data and the biophysical findings, reinforcing the hypothesis that these kinases are the relevant physiological targets of this compound.
Metabolic Pathways and Biotransformation Studies of 1 N Methylbenzene 1,4 Disulfonamide
In Vitro Metabolic Stability Assessment
The initial evaluation of the metabolic fate of a novel compound like 1-N-methylbenzene-1,4-disulfonamide typically begins with an in vitro assessment of its metabolic stability. This is a crucial step to predict its in vivo pharmacokinetic profile, including its half-life and clearance. acs.org These studies are most often conducted using subcellular liver fractions or whole liver cells.
Hepatic Microsome and Hepatocyte Incubation Studies
To determine the metabolic stability of this compound, in vitro studies would be performed using liver microsomes and hepatocytes from various species, including humans, to identify potential inter-species differences in metabolism. Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). jenvoh.com Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways.
In a typical experiment, the compound would be incubated with either liver microsomes in the presence of the necessary cofactor NADPH, or with a suspension of cryopreserved hepatocytes. jenvoh.com Samples would be taken at various time points, and the reaction would be quenched. The concentration of the parent compound remaining over time would be measured using an analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). acs.orgnih.gov
Below is a hypothetical data table summarizing the results of such a study for this compound.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| Biological System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | 45 | 15.4 |
| Mouse Liver Microsomes | 25 | 27.7 |
| Human Hepatocytes | 60 | 11.5 |
Enzyme Reaction Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450s, UGTs)
To further characterize the enzymes responsible for the metabolism of this compound, enzyme kinetic studies would be conducted. These studies determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which indicate the affinity of the enzyme for the compound and the maximum rate of metabolism, respectively. acs.org
These experiments involve incubating the compound at various concentrations with specific recombinant human CYP enzymes or with pooled human liver microsomes in the presence of selective chemical inhibitors for different enzyme families. nih.gov For instance, the involvement of UDP-glucuronosyltransferases (UGTs), a major family of Phase II enzymes, could be assessed by including the cofactor UDPGA in hepatocyte incubations and monitoring for the formation of glucuronide conjugates. nih.gov
Identification and Characterization of Major Metabolites
Following the stability assessment, the next critical step is to identify and structurally characterize the major metabolites of this compound. This is essential for understanding the complete clearance pathway of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification
LC-MS/MS is a powerful and sensitive technique for detecting and identifying drug metabolites in complex biological matrices. nih.govnih.govusda.gov After incubation of this compound with liver microsomes or hepatocytes, the samples would be analyzed by LC-MS/MS. The high-resolution mass spectrometer would be used to detect potential metabolites by looking for specific mass shifts from the parent compound. Common metabolic transformations for a compound like this compound would include N-demethylation (-14 Da) and hydroxylation (+16 Da). nih.govnih.gov
Tandem mass spectrometry (MS/MS) would then be used to fragment the potential metabolite ions to obtain structural information, helping to pinpoint the site of metabolic modification. youtube.com
Table 2: Hypothetical Major Metabolites of this compound Identified by LC-MS/MS
| Metabolite | Proposed Biotransformation | Parent Compound [M+H]⁺ (m/z) | Metabolite [M+H]⁺ (m/z) |
|---|---|---|---|
| M1 | N-demethylation | 251.0 | 237.0 |
Nuclear Magnetic Resonance (NMR) for Metabolite Structure Elucidation
While LC-MS/MS can propose the structure of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structural confirmation. rsc.orgnih.govnih.gov This is particularly important for determining the exact position of a functional group on a molecule, such as the location of a hydroxyl group on the benzene (B151609) ring of a metabolite like M2.
For this purpose, the metabolite would need to be produced in sufficient quantities, often through larger-scale incubations, and then isolated and purified. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, and HMBC, would then be performed. rsc.orgresearchgate.netfrontiersin.org For example, the precise position of hydroxylation on the aromatic ring of M2 could be determined by analyzing the coupling patterns and correlations of the remaining aromatic protons in the NMR spectra.
Role of Specific Enzyme Systems in Biotransformation
To identify the specific enzymes responsible for the metabolism of this compound, a series of experiments would be conducted. Incubations with a panel of recombinant human CYP enzymes would directly show which isoforms are capable of metabolizing the compound. nih.govnih.gov Based on the metabolism of structurally similar compounds, it is likely that enzymes from the CYP2C and CYP3A families would be involved in the N-demethylation and aromatic hydroxylation of this compound. nih.gov
Additionally, chemical inhibition studies in human liver microsomes would be performed. nih.gov In these experiments, the compound is co-incubated with known selective inhibitors of specific CYP enzymes. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor would indicate the involvement of that enzyme in the metabolic pathway. nih.gov For example, a decrease in the formation of the N-demethylated metabolite (M1) in the presence of a CYP3A4 inhibitor like ketoconazole (B1673606) would suggest that CYP3A4 is a major enzyme responsible for this biotransformation. nih.gov
Table 3: Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ketoconazole |
| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |
No Publicly Available Data on the Metabolic Profile of this compound
Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the metabolic pathways, biotransformation, species-specific metabolic differences, or potential for enzyme-level drug-drug interactions of the chemical compound this compound.
While research exists for the broader class of benzene-disulfonamides, particularly in the context of their potential as therapeutic agents, the metabolic fate of the specific derivative, this compound, has not been detailed in published preclinical or clinical studies. This includes a lack of data on its biotransformation in various preclinical research models, which is essential for understanding potential species differences in metabolism and for predicting its behavior in humans.
Similarly, there is no available information on the compound's potential to interact with key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Studies of this nature are critical for assessing the risk of metabolic drug-drug interactions, where one drug can affect the metabolism of another, potentially leading to altered efficacy or toxicity.
It is important to distinguish this compound from other structurally related compounds that may have published metabolic data. For instance, information available for compounds like N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide cannot be extrapolated to predict the metabolic profile of this compound due to structural differences that can significantly influence how a compound is processed in the body.
The absence of such critical data prevents a detailed discussion under the requested sections of "Species Differences in Metabolic Profiles in Preclinical Research Models" and "Potential for Metabolic Drug-Drug Interactions at the Enzyme Level." Generating content for these sections would require speculation and would not be based on scientifically validated findings.
Further research, including in vitro metabolism studies using liver microsomes or hepatocytes from different species and specific enzyme inhibition assays, would be necessary to elucidate the metabolic pathways and drug-drug interaction potential of this compound. Until such studies are conducted and published, a scientifically accurate and informative article on these specific aspects of the compound cannot be provided.
Toxicological Research and Safety Profile Elucidation of 1 N Methylbenzene 1,4 Disulfonamide
In Vitro Cytotoxicity Assays and Mechanisms
Detailed studies on the in vitro cytotoxicity of 1-N-methylbenzene-1,4-disulfonamide are not present in the reviewed scientific literature.
Assessment of Cell Viability, Proliferation, and Apoptosis Induction
No specific data from cell viability assays (such as MTT or neutral red uptake), cell proliferation studies, or apoptosis induction experiments (e.g., annexin (B1180172) V/propidium iodide staining, caspase activity assays) for this compound could be located.
Mitochondrial Toxicity Studies and Oxidative Stress Induction
While the parent compound, benzene-1,4-disulfonamide (B103779), has been identified as an inhibitor of mitochondrial complex I, leading to reduced ATP production, specific mitochondrial toxicity and oxidative stress data for this compound are absent from the available literature. nih.gov Studies on related compounds have shown that inhibition of oxidative phosphorylation can be a mechanism of cytotoxicity. nih.gov
Genotoxicity Research Using Standardized Assays
A critical aspect of any chemical's safety profile is its potential to cause genetic damage. However, no genotoxicity data for this compound from standardized assays were found.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess a chemical's potential to cause mutations in DNA. d-nb.infonih.govnih.govresearchgate.net A thorough search did not reveal any studies that have subjected this compound to the Ames test using standard bacterial strains such as Salmonella typhimurium or Escherichia coli.
Micronucleus Assay and Chromosomal Aberration Studies
The micronucleus assay is employed to detect chromosomal damage. nih.govnih.gov Similarly, chromosomal aberration studies provide insights into clastogenic potential. nih.gov There is no publicly available information on whether this compound has been evaluated using these cytogenetic assays in either in vitro or in vivo systems.
Investigation of Mechanisms of Adverse Effects at the Molecular and Cellular Level:At a fundamental level, research is required to understand how this compound interacts with cellular components. This includes identifying molecular targets, understanding its metabolic activation or detoxification pathways, and elucidating the signaling cascades that could lead to cellular damage.
Until such research is conducted, the toxicological profile of this compound will remain an open question within the scientific community.
Future Research Directions and Unaddressed Questions for 1 N Methylbenzene 1,4 Disulfonamide
Emerging Therapeutic Applications and Repurposing Opportunities Based on Mechanistic Insights
The sulfonamide scaffold is a versatile pharmacophore that has given rise to a wide array of drugs with applications ranging from antimicrobial to anticancer and anti-inflammatory agents. ajchem-b.comresearchgate.netfrontiersrj.com The exploration of 1-N-methylbenzene-1,4-disulfonamide's therapeutic potential is therefore a logical and promising area of future research.
A significant breakthrough in a closely related class of compounds, benzene-1,4-disulfonamides, has been their identification as potent inhibitors of oxidative phosphorylation (OXPHOS). nih.govnih.govacs.org Specifically, these compounds have been shown to inhibit Complex I of the electron transport chain, a critical component for ATP production in mitochondria. nih.gov This mechanism is particularly relevant for the treatment of cancers that are highly dependent on aerobic metabolism. nih.govnih.govacs.org Given that this compound shares the core benzene-1,4-disulfonamide (B103779) structure, a primary avenue of investigation will be to assess its efficacy as an OXPHOS inhibitor for various cancer subtypes, including pancreatic cancer, lymphoma, and acute myeloid leukemia. nih.gov
Beyond cancer, the sulfonamide functional group is a key component in drugs targeting carbonic anhydrases, which are implicated in conditions like glaucoma. ajchem-b.comnih.gov Future studies should explore the potential of this compound and its derivatives as carbonic anhydrase inhibitors. Furthermore, the repurposing of sulfonamides for other diseases such as malaria, by targeting the dihydropteroate (B1496061) synthase (DHPS) enzyme in the folate biosynthesis pathway of Plasmodium species, presents another exciting opportunity. nih.gov
The anti-inflammatory properties of many sulfonamide derivatives also warrant investigation for this compound. ajchem-b.com By potentially modulating immune responses or inhibiting pro-inflammatory mediators, this compound could be a candidate for treating inflammatory conditions like arthritis and inflammatory bowel disease. ajchem-b.com
Development of Advanced Delivery Systems for Targeted Research Applications
The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems (DDS) offer a means to improve the pharmacokinetic and pharmacodynamic properties of drugs, and their application to this compound will be crucial for its development. primescholars.com
Challenges in the delivery of sulfonamides can include poor water solubility, which can be addressed by various formulation strategies. mdpi.com Techniques such as hot-melt extrusion, spray drying, and the use of amphiphilic graft copolymers like Soluplus® can enhance the solubility and bioavailability of poorly soluble compounds. mdpi.com For this compound, research into these formulation methods could significantly improve its potential for oral administration.
For targeted applications, particularly in cancer therapy, nanotechnology-based delivery systems hold immense promise. primescholars.com Encapsulating this compound in nanoparticles, liposomes, or micelles could protect it from degradation, control its release, and facilitate targeted delivery to tumor tissues, thereby reducing off-target effects. primescholars.com Smart drug delivery systems that respond to physiological cues such as pH or temperature changes in the tumor microenvironment could further enhance the precision of drug release. fastercapital.com
Other innovative delivery methods to be explored include microneedle arrays for transdermal delivery and implantable devices for sustained, long-term release, which could be particularly beneficial for chronic conditions. primescholars.comfastercapital.com
Exploration of Synergistic Effects with Other Agents in Biological Systems
Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced dosages, and the mitigation of drug resistance. The synergistic potential of this compound with other therapeutic agents is a critical area for future investigation.
In the context of cancer treatment, combining an OXPHOS inhibitor like a benzene-1,4-disulfonamide with conventional chemotherapy or other targeted therapies could be highly effective. nih.gov For instance, some cancer cells can switch between glycolysis and OXPHOS to survive. A dual-pronged attack targeting both metabolic pathways could be a powerful strategy. Therefore, studying the synergistic effects of this compound with glycolysis inhibitors or other anticancer drugs is a high-priority research area. nih.gov
The history of sulfonamides is rich with examples of synergistic combinations, most notably with trimethoprim. la.govnih.govyoutube.comyoutube.com This combination sequentially blocks the bacterial folic acid synthesis pathway, resulting in a bactericidal effect that is greater than the sum of the individual drugs. la.govnih.govyoutube.comyoutube.com Exploring similar synergistic combinations of this compound with other antibacterial or antiprotozoal agents could lead to the development of new and effective treatments for infectious diseases. nih.gov
Furthermore, natural products have been shown to enhance the efficacy of anticancer drugs when used in combination. nih.gov Investigating the co-administration of this compound with natural compounds in the context of prostate cancer or other malignancies could reveal novel therapeutic strategies. nih.gov
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Research of this compound
To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach is indispensable. This involves the simultaneous analysis of the genome, proteome, and metabolome to elucidate the compound's mechanism of action and identify potential biomarkers of response.
Genomics can help identify genetic factors that influence an individual's response to the compound. For example, single nucleotide polymorphisms (SNPs) in genes encoding drug-metabolizing enzymes or drug targets could affect its efficacy.
Proteomics will be crucial for identifying the direct protein targets of this compound and understanding its impact on cellular signaling pathways. Techniques like thermal proteome profiling can be employed to identify target engagement in a cellular context.
Metabolomics offers a direct readout of the metabolic consequences of drug action. nih.gov Given the potential of benzene-1,4-disulfonamides to inhibit OXPHOS, metabolomic studies will be essential to confirm this mechanism for this compound and to uncover any off-target metabolic effects. nih.govnih.gov Studies on other sulfonamides have already utilized metabolomics to understand their effects on bacterial metabolism. nih.gov A computational-experimental synergy in metabolomics can also help predict and confirm metabolic pathways affected by the compound. nih.gov
By integrating these multi-omics datasets, researchers can build a holistic picture of how this compound functions at a molecular level, which can guide further drug development and patient stratification.
Addressing Gaps in Mechanistic Understanding and Long-Term Biological Effects
Despite the promising leads from related compounds, there are significant gaps in our understanding of this compound itself. A primary focus of future research must be to elucidate its precise mechanism of action. While inhibition of OXPHOS is a strong hypothesis, it needs to be experimentally validated for this specific molecule. nih.gov
Key questions to be addressed include:
What is the binding affinity of this compound to Complex I of the electron transport chain?
Does it have other molecular targets within the cell?
What are the downstream signaling pathways affected by its interaction with its target(s)?
Furthermore, the long-term biological effects of continuous exposure to this compound are completely unknown. Chronic toxicity studies will be essential to assess its safety profile for potential therapeutic use. This includes investigating potential effects on non-target organs and systems. The metabolism of sulfonamides can be species-dependent, and their metabolites may have their own biological activities or toxicities, which will also need to be characterized. researchgate.net
Translational Research Perspectives and Challenges in Advancing Research Findings
The journey from a promising lead compound in the laboratory to a clinically approved drug is fraught with challenges. cytivalifesciences.comnih.govnih.gov For this compound, several translational hurdles will need to be overcome.
A critical initial step is the development of robust and predictive preclinical models. nih.gov For cancer indications, this will involve testing the compound in a panel of cancer cell lines, patient-derived xenografts, and syngeneic mouse models to assess its efficacy and to identify potential biomarkers of response. nih.govacs.org
The development of novel sulfonamides faces the general challenges of drug development, including optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Structure-activity relationship (SAR) studies will be crucial to guide the chemical modification of this compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Navigating the regulatory landscape for drug approval is another significant challenge. cytivalifesciences.com This requires rigorous preclinical safety and toxicology studies followed by well-designed clinical trials. The development of novel antibacterial sulfonamides also has to contend with the pervasive issue of antibiotic resistance. tandfonline.comtandfonline.com
Finally, securing funding and fostering collaboration between academic researchers and pharmaceutical companies will be vital to advance the research on this compound from the bench to the bedside. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-N-methylbenzene-1,4-disulfonamide, and how can intermediates be stabilized during synthesis?
- Methodological Answer : The synthesis typically involves reacting sulfonyl chlorides with amines. For example, benzene-1,4-disulfonyl chloride derivatives react with methylamine under basic conditions (e.g., pyridine or triethylamine) to form the disulfonamide. Stabilization of intermediates requires inert solvents like dichloromethane or DMF and controlled temperatures (20–25°C) to prevent side reactions . Yield optimization may involve stoichiometric adjustments (e.g., 1.2–1.5 equivalents of sulfonyl chloride to amine) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying methyl group integration and sulfonamide connectivity. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-TOF) confirms molecular weight, while elemental analysis validates stoichiometry .
Q. How do solvent choice and reaction time impact the yield of this compound?
- Methodological Answer : Polar aprotic solvents like DMF enhance solubility of sulfonyl chlorides, but pyridine is preferred for dual roles as solvent and base. Reaction times vary: 16–24 hours at room temperature for complete conversion, as shorter durations risk unreacted intermediates. Prolonged heating (>40°C) may degrade sulfonamide bonds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer : Systematic modification of substituents (e.g., halogenation at the benzene ring or alkylation of the methyl group) paired with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) can identify pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like DCAF15 or RBM39, as seen in related disulfonamides like Indisulam . SAR data should be validated via dose-response curves (IC₅₀) and statistical models (ANOVA) .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Meta-analyses of published IC₅₀ values with standardized normalization (e.g., % inhibition at 10 µM) can clarify trends. Replicating studies under controlled conditions (e.g., identical solvent/DMSO concentrations) and using orthogonal assays (e.g., SPR vs. fluorescence polarization) reduces false positives .
Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., sulfonamide S-N bonds). Pharmacokinetic simulations (e.g., GastroPlus) model absorption and hepatic clearance using logP and pKa values. In silico cytochrome P450 metabolism predictions (e.g., StarDrop) guide structural modifications to enhance stability .
Q. What experimental designs minimize byproduct formation during large-scale synthesis of this compound?
- Methodological Answer : Flow chemistry systems improve heat/mass transfer, reducing dimerization or hydrolysis byproducts. In-line FTIR monitors reaction progress, enabling real-time adjustments. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity .
Data Analysis & Interpretation
Q. How should researchers statistically analyze variability in synthetic yields across batches of this compound?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical factors (e.g., reagent purity, humidity). Control charts (Shewhart charts) track yield consistency, with ANOVA comparing batch means. Outlier detection (Grubbs’ test) isolates anomalous batches for root-cause analysis .
Q. What methodologies validate target engagement of this compound in cellular assays?
- Methodological Answer : Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts upon compound treatment. CRISPR knockout of putative targets (e.g., DCAF15) and rescue experiments (ectopic expression) establish mechanism specificity. Radiolabeled analogs (³H or ¹⁴C) quantify target occupancy via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
